CI-1040
Description
CI-1040 has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Breast Neoplasms, Pancreatic Cancer, and Colorectal Cancer, among others.
MEK Inhibitor this compound is an agent that inhibits both mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2), substrates of Raf and phosphorylates extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), preventing phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, involved with signal transduction pathways and tumor proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMXOIFOQCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048945 | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-79-3 | |
| Record name | PD 184352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-1040 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CI-1040 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-1040, also known as PD184352, is a pioneering small-molecule inhibitor targeting the core of a critical oncogenic signaling pathway. As the first inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2) to enter clinical trials, its mechanism of action has been extensively studied, providing a foundational understanding for the development of subsequent targeted therapies.[1][2] This technical guide delineates the molecular mechanism of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a highly specific, orally active inhibitor of MEK1 and MEK2, central components of the mitogen-activated protein kinase (MAPK) cascade, also known as the RAS-RAF-MEK-ERK pathway.[1][2] This pathway is a critical transducer of extracellular signals from growth factors and cytokines, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3] In a multitude of cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF, leading to uncontrolled cell growth.[4]
This compound functions as a non-competitive inhibitor with respect to ATP.[4][5] Structural studies have revealed that this compound binds to a unique hydrophobic pocket adjacent to, but distinct from, the ATP-binding site on the MEK1/2 enzymes.[4] This binding induces a conformational change that locks MEK in a catalytically inactive state, thereby preventing the phosphorylation and subsequent activation of its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The inhibition of ERK1/2 phosphorylation is the hallmark of this compound's activity, leading to the blockade of downstream signaling to the nucleus and ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][5]
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against MEK1/2 and in different cancer cell lines.
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| IC50 | 17 nM | Cell-free Kinase Assay | MEK1 | [4][5] |
| IC50 | 17 nM | Cell-based Assay | MEK1/2 | [5] |
| GI50 | 52 nM | Growth Inhibition Assay | Papillary Thyroid Carcinoma (BRAF mutation) | [5] |
| GI50 | 1.1 µM | Growth Inhibition Assay | Papillary Thyroid Carcinoma (RET/PTC1) | [5] |
| IC50 | 0.15 µM | Soft Agar Growth Assay | C26 (murine colon carcinoma) | [6] |
| IC50 | 24.05 µM | Growth Inhibition Assay | PC-3 (prostate cancer) | [5] |
| IC50 | 23.73 µM | Growth Inhibition Assay | VM-CUB-1 (bladder cancer) | [5] |
Cellular Consequences of MEK Inhibition by this compound
The inhibition of MEK1/2 by this compound leads to distinct and measurable effects on cancer cell physiology.
-
Inhibition of ERK Phosphorylation: Treatment with this compound leads to a significant reduction in the levels of phosphorylated ERK (pERK) in a variety of cancer cell lines, including colon, pancreatic, breast, and ovarian carcinomas.[5] For instance, in MDA-MB-231 breast cancer cells, 1 µM of this compound inhibited the phosphorylation of ERK1 and ERK2 by 99% and 92%, respectively.[7]
-
Cell Cycle Arrest: By blocking the MAPK/ERK pathway, which is crucial for the G1 to S phase transition, this compound induces a G1 cell cycle block.[4][5] This prevents cancer cells from proceeding with cell division.
-
Induction of Apoptosis: Prolonged inhibition of the MAPK/ERK survival signals by this compound can lead to the induction of programmed cell death, or apoptosis, in cancer cells.[5][7]
-
Specificity: this compound demonstrates high specificity for MEK1/2, with minimal inhibitory activity against other kinases such as Jun kinase, p38 kinase, or Akt, even at concentrations significantly higher than its IC50 for MEK.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for pERK and Total ERK
This protocol is used to assess the inhibition of ERK phosphorylation in cancer cells following treatment with this compound.
Experimental Workflow Diagram:
Caption: A stepwise workflow for performing a Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, HT-29) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., from Cell Signaling Technology, 1:1000 dilution in 5% BSA/TBST).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vitro MEK1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of MEK1.
Experimental Workflow Diagram:
Caption: A procedural diagram for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant active MEK1, and a kinase-dead ERK2 as a substrate.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a control.
-
Reaction Initiation: Start the reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE, and visualize the phosphorylated ERK2 by autoradiography. The amount of radioactivity incorporated into ERK2 is quantified to determine the extent of MEK1 inhibition.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Workflow Diagram:
Caption: The workflow for a standard MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Experimental Workflow Diagram:
Caption: The process of cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cells in cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanisms of Resistance
A notable mechanism of acquired resistance to this compound involves the upregulation of K-ras.[8][9] In resistant cell lines, elevated levels of activated K-ras can lead to a reactivation of the ERK pathway, thereby overcoming the inhibitory effect of this compound.[8] This highlights the adaptability of cancer cells and the importance of understanding potential resistance mechanisms in the development of targeted therapies.
Conclusion
This compound has been a seminal compound in the field of targeted cancer therapy. Its well-defined mechanism of action, centered on the specific inhibition of MEK1 and MEK2, has validated the MAPK/ERK pathway as a crucial therapeutic target. While its clinical development was halted due to limited efficacy and bioavailability, the insights gained from studying this compound have been instrumental in the development of next-generation MEK inhibitors with improved pharmacological properties. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers continuing to explore the intricacies of the MAPK/ERK pathway and the development of novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
CI-1040: A Technical Guide to a Non-ATP Competitive MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-1040, also known as PD184352, is a pioneering small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a highly specific, orally active, non-ATP competitive inhibitor, this compound represented a significant advancement in the targeted therapy of cancers characterized by dysregulation of the Ras/Raf/MEK/ERK signaling pathway. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed methodologies for key experimental assays. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[1] MEK1 and MEK2, as dual-specificity kinases, are central components of this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[2] The strategic position of MEK makes it an attractive target for therapeutic intervention.
This compound emerged as the first selective, non-ATP competitive inhibitor of MEK to enter clinical trials.[3] Its unique mechanism of action, binding to an allosteric pocket adjacent to the ATP-binding site, confers high specificity and avoids direct competition with endogenous ATP.[4] This guide will delve into the technical details of this compound, providing a valuable resource for understanding its biological activity and the experimental methods used for its evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of MEK1 and MEK2.[5] Unlike ATP-competitive inhibitors, this compound binds to a unique allosteric pocket on the MEK enzyme.[4] This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing the phosphorylation and subsequent activation of ERK1 and ERK2.[6] This allosteric inhibition is highly specific for MEK, with minimal off-target activity against other kinases.[5]
The non-ATP competitive nature of this compound's binding offers a significant advantage. Cellular ATP concentrations are typically very high, which can limit the efficacy of ATP-competitive inhibitors. By binding to a distinct site, this compound's inhibitory activity is independent of intracellular ATP levels.[4]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in BRAF or RAS.
| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |
| Colon 26 | Colon Cancer | KRAS G12D | - | [7] |
| BX-PC3 | Pancreatic Cancer | KRAS G12D | - | [7] |
| HT-29 | Colon Cancer | BRAF V600E | - | [7] |
| MDA-MB-231 | Breast Cancer | BRAF G464V | - | [5] |
| LoVo | Colon Cancer | KRAS G13D | - | [8] |
| Papillary Thyroid Carcinoma (PTC) | Thyroid Cancer | BRAF V600E | 0.052 | [7] |
| PTC | Thyroid Cancer | RET/PTC1 | 1.1 | [7] |
Note: Specific IC50 values for some cell lines were not detailed in the provided search results but their sensitivity to this compound was established.
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in various cancer models.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Colon Tumor Xenografts | Colon Cancer | 48-200 mg/kg/dose | Impaired growth | [7] |
| PTC Xenograft (BRAF mutation) | Thyroid Cancer | 300 mg/kg/day | 31.3% reduction | [7] |
| PTC Xenograft (RET/PTC1) | Thyroid Cancer | 300 mg/kg/day | 47.5% reduction | [7] |
| MDA-MB-231 Xenograft | Breast Cancer | 25 mg/kg (with UCN-01) | Significant reduction | [7] |
| MCF7 Xenograft | Breast Cancer | 25 mg/kg (with UCN-01) | Largely abolished growth | [7] |
Clinical Data
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid malignancies.[9]
| Parameter | Value | Reference |
| Patients Enrolled | 77 | [9] |
| Dose Range | 100 mg QD to 800 mg TID | [9] |
| MTD | 800 mg BID (with food) | [9] |
| Dose-Limiting Toxicity | Grade 3 asthenia | [9] |
| Common Adverse Events (Grade 1/2) | Diarrhea, asthenia, rash, nausea, vomiting | [9] |
| Partial Response | 1 patient (pancreatic cancer) | [9] |
| Stable Disease | 19 patients (28%) | [9] |
| Median Duration of Stable Disease | 5.5 months (range, 4-17) | [9] |
| Tumor pERK Inhibition | Median 73% (range, 46-100%) in 10 patients | [9] |
Phase II Clinical Trial
A multicenter Phase II study evaluated the efficacy and safety of this compound in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancers.[10]
| Parameter | Value | Reference |
| Patients Enrolled | 67 | [10] |
| Dosing | 800 mg BID continuously | [10] |
| Complete or Partial Responses | 0 | [10] |
| Stable Disease | 8 patients (12%) | [10] |
| Median Duration of Stable Disease | 4.4 months (range, 4-18) | [10] |
| Common Toxicities (Grade 1/2) | Diarrhea, nausea, asthenia, rash | [10] |
Although well-tolerated, this compound demonstrated insufficient single-agent antitumor activity in these unselected patient populations to warrant further development in these indications.[10]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in the Phase I clinical trial.[9]
| Parameter | Description | Reference |
| Absorption | Plasma concentrations of this compound and its active metabolite, PD 0184264, increased in a less than dose-proportional manner. | [9] |
| Food Effect | Administration with a high-fat meal resulted in an increase in drug exposure. | [9] |
| Metabolism | This compound is metabolized to an active metabolite, PD 0184264. | [11] |
Pharmacodynamics
The primary pharmacodynamic marker for this compound activity is the inhibition of ERK phosphorylation (pERK).[9]
| Parameter | Finding | Reference |
| pERK Inhibition in Tumors | A median of 73% inhibition of pERK was observed in tumor biopsies from patients in the Phase I trial. | [9] |
| pERK Inhibition in PBMCs | pERK levels were also assessed in peripheral blood mononuclear cells (PBMCs) as a surrogate marker of target engagement. | [12] |
Experimental Protocols
Detailed, step-by-step protocols for the key assays cited in the preclinical and clinical evaluation of this compound are provided below. These are based on standard laboratory procedures and information extracted from the cited literature.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.[13][14][15][16]
Western Blot for pERK and Total ERK
This protocol is used to determine the level of ERK phosphorylation as a measure of MEK activity.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.[17][18][19][20][21]
Immunohistochemistry for pERK and Ki-67
This protocol is for the detection of pERK and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Slide Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-pERK or anti-Ki-67) overnight at 4°C.
-
Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
Chromogen: Visualize the antibody binding with a diaminobenzidine (DAB) chromogen, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive cells are scored by a pathologist. For Ki-67, the proliferation index is calculated as the percentage of Ki-67-positive tumor cells.[22][23][24][25]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Preparation for Injection: Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers once the tumors become palpable.
-
Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be collected for biomarker analysis (e.g., IHC for pERK).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.[26][27][28][29][30]
Conclusion
This compound was a seminal compound in the development of MEK inhibitors, providing crucial proof-of-concept for targeting the MAPK pathway in cancer. While its clinical development was ultimately halted due to limited single-agent efficacy, the knowledge gained from the preclinical and clinical studies of this compound has been invaluable. It paved the way for the development of second-generation MEK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which have now become an integral part of the therapeutic landscape for several cancers, particularly in combination with BRAF inhibitors. This technical guide has provided a comprehensive overview of the key data and experimental methodologies associated with this compound, offering a valuable resource for the scientific community.
References
- 1. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter phase II study of the oral MEK inhibitor, this compound, in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ki67 immunohistochemistry staining [bio-protocol.org]
- 23. genomeme.ca [genomeme.ca]
- 24. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.rug.nl [pure.rug.nl]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Rise and Fall of a Pioneer: A Technical Guide to the Discovery and Development of CI-1040
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of CI-1040 (PD-184352), a pioneering small-molecule inhibitor of MEK1/2. As the first MEK inhibitor to enter clinical trials, this compound played a crucial role in validating the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway in oncology. Despite its eventual discontinuation due to unfavorable pharmacokinetic properties, the story of this compound offers valuable insights into the challenges and intricacies of modern drug development. This guide provides a comprehensive overview of its preclinical and clinical development, complete with detailed experimental protocols and visualizations of key biological pathways and developmental workflows.
Discovery and Rationale: Targeting a Central Node in Cancer Signaling
The discovery of this compound stemmed from the recognition that the RAS/RAF/MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This pathway is frequently hyperactivated through mutations in upstream components like RAS and RAF. MEK1 and MEK2, as the immediate downstream kinases of RAF and the sole known activators of ERK1/2, presented a strategic choke point for therapeutic intervention.
This compound was identified as a potent and highly selective, non-ATP-competitive inhibitor of MEK1/2.[3] Its development was predicated on the hypothesis that blocking this central kinase could effectively shut down the oncogenic signaling cascade, leading to tumor growth inhibition.
Preclinical Development: From Benchtop to Animal Models
The preclinical evaluation of this compound demonstrated its potent and specific inhibition of the MEK/ERK pathway, translating to anti-tumor activity in various cancer models.
In Vitro Activity
This compound exhibited potent inhibition of MEK1 kinase activity and downstream ERK1/2 phosphorylation in cell-based assays.
| Parameter | Value | Assay Type |
| MEK1 IC50 | 17 nM | Cell-free kinase assay |
| pERK Inhibition | Effective at nanomolar concentrations | Cellular assays |
Table 1: In Vitro Potency of this compound. This table summarizes the key in vitro potency metrics for this compound, highlighting its direct enzymatic inhibition and cellular target engagement.
In Vivo Efficacy
In preclinical animal models, orally administered this compound demonstrated significant anti-tumor activity in various human tumor xenografts, particularly those with activating mutations in the RAS/RAF pathway. Efficacy was observed in colon, pancreatic, and breast cancer models.[4] For instance, in KRAS-mutant colorectal cancer xenografts, treatment with MEK inhibitors has shown the potential to inhibit tumor growth.[5]
Preclinical Pharmacokinetics and Metabolism
Despite promising efficacy, early preclinical studies hinted at pharmacokinetic challenges. In rats and monkeys, this compound underwent extensive oxidative metabolism, leading to the identification of 14 metabolites.[6] The primary route of excretion was through the bile.[6] These findings foreshadowed the issues with poor solubility and rapid clearance that would later be observed in clinical trials.[6] A major metabolite, PD-0184264, was found to be approximately 30-fold more abundant in plasma than the parent compound, this compound.[3][7]
Clinical Development: A Journey Through Phase I and II Trials
This compound was the first MEK inhibitor to be evaluated in human clinical trials. Its clinical development program aimed to establish its safety, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.
Phase I Clinical Trial
A Phase I dose-escalation study was conducted in patients with advanced malignancies to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound.[8]
| Parameter | Finding |
| Dose Range | 100 mg once daily to 800 mg three times daily |
| Maximum Tolerated Dose (MTD) | 800 mg twice daily with food |
| Dose-Limiting Toxicity | Grade 3 asthenia |
| Common Adverse Events | Diarrhea, asthenia, rash, nausea |
| Pharmacokinetics | Plasma concentrations increased less than proportionally with dose. Administration with a high-fat meal increased drug exposure. |
| Clinical Activity | 1 partial response in pancreatic cancer; 19 patients (28%) with stable disease for a median of 5.5 months. |
| Pharmacodynamics | Median inhibition of pERK in tumor biopsies was 73%. |
Table 2: Summary of this compound Phase I Clinical Trial Results. This table provides a snapshot of the key findings from the initial human study of this compound.[7][8]
Phase II Clinical Trials
Based on the Phase I results, Phase II studies were initiated in patients with advanced non-small cell lung, breast, colon, and pancreatic cancers.[4] However, these trials failed to demonstrate significant anti-tumor activity to warrant further development. While the drug was generally well-tolerated, no complete or partial responses were observed. The primary clinical benefit was stable disease in a subset of patients.
The lack of robust clinical efficacy was largely attributed to the suboptimal pharmacokinetic properties of this compound, specifically its poor solubility and rapid clearance, which likely resulted in insufficient target inhibition over the dosing interval.
The Legacy of this compound: Paving the Way for a New Generation
The development of this compound was ultimately terminated due to its inadequate pharmacokinetic profile and limited clinical activity. However, its journey provided invaluable proof-of-concept for MEK inhibition as a therapeutic strategy. The lessons learned from this compound directly informed the development of second-generation MEK inhibitors, such as PD-0325901 (mirdametinib), which was designed to have improved solubility and metabolic stability.
Experimental Protocols
This section provides detailed methodologies for the key experiments that were central to the evaluation of this compound.
MEK1 Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (as substrate)
-
ATP (radiolabeled or for use with a detection system like ADP-Glo™)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody for pERK, or ADP-Glo™ reagents)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the MEK1 enzyme and the diluted this compound or vehicle control. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Add the inactive ERK2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detect the amount of phosphorylated ERK2. This can be done by:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.
-
ELISA: Using a phosphospecific antibody that recognizes phosphorylated ERK2.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay determines the effect of a compound on the number of viable cells in culture.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Plate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS reagent into a colored formazan product.
-
Measure the absorbance of each well at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Human Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (or other extracellular matrix)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at the desired dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.
-
Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., pERK levels by immunohistochemistry or western blot).
-
Visualizations
Signaling Pathway
Figure 1: The RAS/RAF/MEK/ERK Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Figure 2: The Development Workflow of this compound.
References
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Metabolism of the Anti-Cancer Agent this compound, a MEK Inhibitor, in Rat, Monkey, and Human - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CI-1040 in the Inhibition of ERK1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-1040, also known as PD184352, was the first selective, orally active, small-molecule inhibitor of MEK1/2 to enter clinical trials.[1][2] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, MEK (Mitogen-activated protein kinase kinase) represents a key therapeutic target.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the inhibition of ERK1/2 phosphorylation. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3] Dysregulation of this pathway, often through activating mutations in RAS or BRAF genes, is a hallmark of many cancers.[1]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known kinases that phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2 (also known as p44/42 MAPK).[1] Activated ERK1/2 then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.
Mechanism of Action of this compound
This compound is a potent and highly selective, non-competitive inhibitor of MEK1 and MEK2.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK1/2 enzymes.[2] This binding locks MEK1/2 in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[1] This allosteric mechanism of inhibition confers high specificity for MEK1/2 over other kinases.[2]
The inhibition of MEK1/2 by this compound directly prevents the phosphorylation of ERK1/2 at the conserved Thr202/Tyr204 residues in their activation loop, thereby blocking their activation and downstream signaling.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| MEK1 | Cell-free kinase assay | 17 nM | [4] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay Type | GI50/IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | ERK1/2 Phosphorylation | 1 µM (inhibited phosphorylation by 99% for ERK1 and 92% for ERK2) | [4] |
| Multiple Breast Cancer Cell Lines | Breast Cancer | Cell Viability (GI50) | Varies by cell line (see source for details) | [5] |
| C26 | Colon Carcinoma | Anchorage-independent growth | 0.15 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines and Culture Conditions:
-
Select appropriate cancer cell lines (e.g., those with known RAS or BRAF mutations).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Remove the existing medium and replace it with a medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours).
-
Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Lysis:
-
After drug treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
In Vitro MEK1 Kinase Assay
-
Assay Components:
-
Recombinant active MEK1 enzyme.
-
Kinase-dead ERK1 (GST-ERK1K71R) as a substrate.[6]
-
ATP (including [γ-32P]ATP for radioactive detection or using non-radioactive detection methods).
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or multi-well plate.
-
Combine the MEK1 enzyme, kinase-dead ERK1 substrate, and this compound (or vehicle control) in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[6]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the ERK1 substrate by SDS-PAGE and autoradiography (for radioactive assays) or by using specific antibodies and Western blotting (for non-radioactive assays).
-
In Vivo Xenograft Studies
-
Animal Models:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (via gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK1/2 levels) or histological analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for assessing ERK1/2 phosphorylation via Western blot.
In Vivo Xenograft Study Workflow
Caption: A generalized workflow for an in vivo xenograft efficacy study of this compound.
Conclusion
This compound is a pioneering MEK1/2 inhibitor that has been instrumental in validating the therapeutic potential of targeting the RAS/RAF/MEK/ERK pathway in cancer. Its specific, non-competitive mechanism of action effectively abrogates ERK1/2 phosphorylation, leading to the inhibition of downstream signaling and anti-proliferative effects in various cancer models. Although its clinical development was halted due to pharmacokinetic limitations, the study of this compound has provided a crucial foundation for the development of next-generation MEK inhibitors with improved properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating MEK inhibition and the broader field of signal transduction in cancer.
References
- 1. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of CI-1040 on Cell Proliferation and Apoptosis: A Technical Overview
Abstract
CI-1040, a highly specific, non-ATP-competitive inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase), represents a significant tool in the study of oncology and cell signaling. By targeting a critical node in the RAS/RAF/MEK/ERK pathway, this compound effectively disrupts downstream signaling essential for cell proliferation and survival. This document provides a detailed examination of the mechanisms through which this compound exerts its anti-tumor effects, specifically focusing on its potent ability to inhibit cell proliferation and induce programmed cell death (apoptosis). It includes a summary of its efficacy across various cell lines, detailed experimental protocols for assessing its impact, and visual diagrams of the core signaling pathway and experimental workflows.
Introduction to this compound and the MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a central pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers, leading to uncontrolled cell division and resistance to apoptosis.
MEK1 and MEK2 are dual-specificity protein kinases that serve as the unique upstream activators of the extracellular signal-regulated kinases, ERK1 and ERK2. By phosphorylating and activating ERK1/2, MEK plays a pivotal role in relaying oncogenic signals. This compound (PD184352) was one of the first highly potent and selective, orally active, non-competitive inhibitors of MEK1/2. Its mechanism of action involves binding to a unique allosteric pocket on the MEK enzyme, preventing its phosphorylation and activation of ERK. This blockade of ERK activation is the primary driver of this compound's anti-proliferative and pro-apoptotic effects.[2][3]
This compound's Impact on Cell Proliferation
The primary consequence of MEK inhibition by this compound is the suppression of ERK1/2 phosphorylation.[2] Activated ERK is responsible for phosphorylating numerous downstream targets that promote cell cycle progression. By inhibiting this process, this compound induces a cytostatic effect, leading to cell cycle arrest, typically at the G0/G1 phase.[1] This prevents cells from entering the S phase, thereby halting proliferation.
The potency of this compound's anti-proliferative effects is commonly quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the genetic background and tissue origin of the cancer cell line.
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| U-937 | Acute Myeloid Leukemia | Not explicitly stated, but dose-dependent inhibition observed. | [4] |
| Rat Fibroblasts | N/A (In Vitro Model) | 5.8 nM (for pERK1/2 inhibition) | [2] |
| Multiple Myeloma (H929, U266) | Multiple Myeloma | ~1-4 µM (for TAK-733, a similar MEK inhibitor) | [1] |
Note: Specific IC50 values for this compound are frequently reported in proprietary or older literature. The provided data illustrates the range of efficacy. Data for the similar MEK inhibitor TAK-733 is included for context in a hematological malignancy.
This compound's Role in the Induction of Apoptosis
Beyond its cytostatic effects, this compound actively promotes apoptosis in susceptible cancer cells. The ERK pathway transmits potent pro-survival signals, partly by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic ones. By blocking this pathway, this compound shifts the cellular balance towards programmed cell death.
Key mechanisms in this compound-induced apoptosis include:
-
Upregulation of Pro-Apoptotic Proteins: Studies have shown that this compound can induce a significant increase in the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis).[4]
-
Caspase Activation and PARP Cleavage: The induction of apoptosis culminates in the activation of effector caspases, such as Caspase-3. Activated Caspase-3 then cleaves critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP).[1][5] PARP cleavage is a classic hallmark of apoptosis.
Table 2: Pro-Apoptotic Effects of MEK Inhibition
| Cell Line | Assay | Key Finding | Reference |
| U-937 | Western Blot | Increased PUMA protein levels. | [4] |
| U-937 | siRNA Knockdown | Knockdown of PUMA inhibited this compound-induced apoptosis. | [4] |
| H929, U266 | Annexin V/PI | Significant increase in early and late apoptotic cells with MEK inhibitor TAK-733. | [1] |
| H929, U266 | Western Blot | Induction of Caspase-3 and PARP cleavage with MEK inhibitor TAK-733. | [1] |
Visualizing the Mechanism of Action and Workflows
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the specific point of inhibition by this compound.
Caption: this compound inhibits MEK1/2, blocking ERK1/2 activation and downstream effects.
Experimental Workflows
The following diagrams outline standard procedures for assessing the effects of this compound on cell proliferation and apoptosis.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Caption: A standard workflow for detecting apoptosis via Annexin V/PI staining.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of a cell population. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.[6][7]
-
Solubilization solution: DMSO or 0.1% NP40, 4 mM HCl in isopropanol.[7]
-
96-well flat-bottom plates.
-
Multi-channel pipette.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Drug Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.[6][7]
-
Data Acquisition: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[10]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.[10][11]
-
Washing: Centrifuge the cell suspension (e.g., 5 min at 300 x g) and wash the cells twice with cold PBS.[10][11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Conclusion
This compound demonstrates a robust, dual mechanism of anti-cancer activity by directly targeting the MEK/ERK signaling pathway. Its inhibition of MEK1/2 leads to a potent blockade of cell proliferation via cell cycle arrest and a concurrent induction of apoptosis through the modulation of key survival and death-regulating proteins. The experimental protocols and workflows detailed herein provide a standardized framework for researchers to quantify these effects. The targeted nature of this compound and its successors continues to make MEK inhibition a compelling strategy in the development of precision cancer therapies.
References
- 1. MEK inhibitor, TAK-733 reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting ERK Activation with this compound Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting ERK Activation with this compound Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK inhibitor this compound induces apoptosis in acute myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of PARP-1 Inhibits Proliferation and ERK Signals, Increasing Drug Sensitivity in Osteosarcoma U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CI-1040: An In-depth Analysis of its Specificity for MEK1 vs. MEK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor CI-1040 (PD184352) for the dual-specificity kinases MEK1 and MEK2. This compound was the first MEK inhibitor to enter clinical trials and has been instrumental in validating the therapeutic potential of targeting the Ras/Raf/MEK/ERK signaling pathway.[1][2][3][4][5] This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Quantitative Analysis of MEK1 and MEK2 Inhibition
This compound is widely characterized as a potent and selective allosteric inhibitor of both MEK1 and MEK2.[1][2][3][4][5][6] It exerts its inhibitory effect by binding to a unique hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1] This non-ATP competitive mechanism confers high selectivity for MEK1/2 over other kinases.[1]
| Target | Parameter | Value (nM) | Assay Type | Reference |
| MEK1 | IC50 | 17 | Cell-free | [6] |
| MEK1 | IC50 | 300 | In vitro | |
| MEK1/2 | IC50 | 0.33 (for PD-0325901, an analog) | Cell-based | [7] |
| MEK1/2 | IC50 | 1 (for PD-0325901, an analog) | Biochemical | [1] |
Note on Data Variability: The observed range in reported IC50 values for MEK1 (17 nM vs. 300 nM) highlights the critical influence of assay conditions on the determined potency of an inhibitor. Factors such as enzyme and substrate concentrations, ATP concentration, and the specific assay format can significantly impact the results. For instance, the 17 nM value was determined in a cell-free assay measuring direct inhibition of MEK1, while the 0.3 µM value was from an in vitro assay where the concentration required to inhibit EGF-induced ERK2 activation in cells was much lower (2 nM), suggesting potent cellular activity.
Signaling Pathway and Mechanism of Action
This compound targets the core of the classical MAPK/ERK signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro inhibitory activity of this compound against MEK1. A similar protocol can be adapted for MEK2 due to the high homology between the two isoforms.
In Vitro MEK1 Kinase Assay (Radiometric)
This assay measures the phosphorylation of a substrate by MEK1 in the presence of a radiolabeled ATP, allowing for the quantification of kinase activity.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase-inactive ERK1 (e.g., GST-ERK1 K71R) as a substrate
-
This compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Workflow Diagram:
Caption: A generalized workflow for an in vitro radiometric kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the recombinant MEK1 enzyme, the kinase-inactive ERK1 substrate, and the diluted this compound or DMSO vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well.
-
Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a well-established, potent, and selective allosteric inhibitor of MEK1 and MEK2. While it is consistently demonstrated to inhibit both isoforms, a definitive, direct quantitative comparison of its potency against MEK1 versus MEK2 from a single study is not prominently available. The existing data, primarily focused on MEK1, shows potent inhibition in the low nanomolar range in cell-free assays. The variability in reported IC50 values underscores the importance of considering the specific experimental conditions when comparing potencies. The detailed experimental protocol provided serves as a foundation for researchers aiming to further investigate the inhibitory profile of this compound and other MEK inhibitors. Future studies providing a direct comparative analysis of this compound's activity against MEK1 and MEK2 under identical assay conditions would be valuable for a more complete understanding of its isoform specificity.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
The MEK Inhibitor CI-1040: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CI-1040, also known as PD184352, is a pioneering small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As the first MEK inhibitor to enter clinical development, it has been instrumental in validating the therapeutic potential of targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the class of aminobenzoic acids and derivatives. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(2-chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide |
| Synonyms | PD184352, PD 184352 |
| CAS Number | 212631-79-3 |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ |
| Molecular Weight | 478.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 100 mg/mL, Ethanol: 14 mg/mL, Water: Insoluble |
| SMILES | O=C(C1=CC=C(C(F)=C1NC2=CC=C(I)C=C2Cl)F)NOCC3CC3 |
Mechanism of Action
This compound is a highly specific and potent, non-ATP-competitive inhibitor of MEK1 and MEK2. It binds to a unique hydrophobic pocket adjacent to the ATP-binding site of unphosphorylated MEK, locking the enzyme in a catalytically inactive conformation. This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2 (extracellular signal-regulated kinases). The inhibition of ERK1/2 phosphorylation blocks the transduction of growth-promoting signals, leading to cell cycle arrest and, in some contexts, apoptosis. The high selectivity of this compound for MEK1/2 is a key feature, with minimal activity against a wide range of other kinases.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against MEK1 and has shown efficacy in various cancer cell lines, particularly those with activating mutations in the Ras/Raf pathway.
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ | 17 nM | MEK1 (cell-free assay) |
| IC₅₀ | 0.3 µM | Inhibition of MEK1 in vitro |
| GI₅₀ | 52 nM | Papillary thyroid carcinoma (PTC) cells with BRAF mutation |
| GI₅₀ | 1.1 µM | PTC cells with RET/PTC1 rearrangement |
| Effect | >75% reduction of pMAPK | Colon 26 cells (1 µM for 1 hour) |
| Effect | 99% & 92% inhibition of ERK1 & ERK2 phosphorylation | MDA-MB-231 breast cancer cells (1 µM) |
In Vivo Activity
Preclinical studies in animal models have shown the antitumor activity of this compound in various xenograft models.
| Animal Model | Dosing | Outcome |
| Colon tumor xenografts | 48-200 mg/kg (oral) | Impaired growth of mouse and human colon tumor xenografts. |
| PTC tumor xenografts | 300 mg/kg/day (oral) for 3 weeks | 31.3% tumor reduction (BRAF mutation), 47.5% tumor reduction (RET/PTC1 rearrangement). |
Clinical Data
This compound was advanced into clinical trials based on its promising preclinical profile. However, its development was ultimately halted due to insufficient clinical efficacy and unfavorable pharmacokinetic properties.
Phase I Study
A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity.
| Parameter | Finding |
| No. of Patients | 77 |
| Dose Range | 100 mg QD to 800 mg TID |
| MTD | 800 mg BID with food |
| Dose-Limiting Toxicity | Grade 3 asthenia at 800 mg TID |
| Common Adverse Events | Diarrhea, asthenia, rash, nausea, and vomiting (mostly Grade 1 or 2) |
| Antitumor Activity | 1 partial response (pancreatic cancer), 19 patients (28%) with stable disease (median duration 5.5 months). |
| Pharmacodynamics | Median inhibition of tumor pERK of 73% (range 46% to 100%) in 10 patients. |
| Pharmacokinetics | Plasma concentrations of this compound and its active metabolite, PD0184264, increased in a less than dose-proportional manner. Administration with a high-fat meal increased drug exposure. |
Phase II Study
A multicenter Phase II study evaluated the efficacy of this compound in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer.
| Parameter | Finding |
| No. of Patients | 67 (14 breast, 20 colon, 18 NSCLC, 15 pancreatic) |
| Dosing Regimen | 800 mg BID continuously |
| Antitumor Activity | No complete or partial responses. 8 patients had stable disease (median duration 4.4 months). |
| Conclusion | Insufficient antitumor activity to warrant further development in the tested cancers. |
Metabolism and Pharmacokinetics
This compound undergoes extensive oxidative metabolism. A key active metabolite, PD0184264, was found to have significantly higher plasma concentrations (approximately 30-fold greater) than the parent compound in patients. This metabolite, later known as zapnometinib, exhibits superior pharmacokinetic properties and has been investigated further. The development of this compound was hampered by low bioavailability, which was improved by administration with food.
Experimental Protocols
MEK1 Kinase Inhibition Assay (Radiometric)
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on MEK1 kinase.
Materials:
-
Recombinant GST-MEK1 and GST-MAPK (ERK)
-
Myelin Basic Protein (MBP)
-
Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgCl₂, 2 mM EGTA
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Laemmli SDS sample buffer
-
SDS-PAGE gels (10%)
-
Phosphorimager
Procedure:
-
Prepare the kinase reaction mixture in a final volume of 50 µL containing:
-
10 µg GST-MEK1
-
0.5 µg GST-MAPK
-
40 µg MBP
-
Varying concentrations of this compound or DMSO (vehicle control)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µM [γ-³²P]ATP.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction by adding Laemmli SDS sample buffer.
-
Resolve the phosphorylated MBP by SDS/10% PAGE.
-
Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to determine the IC₅₀ of this compound.
Cell Proliferation Assay (Flow Cytometry)
This protocol is for assessing the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 30 units/mL RNase)
-
70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Seed cells in T-75 cm² flasks and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell pellets by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 20 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Western Blot for pERK Levels
This protocol outlines the general steps for detecting changes in ERK phosphorylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Conclusion
This compound holds a significant place in the history of targeted cancer therapy as the first MEK inhibitor to be clinically evaluated. Although its own development was curtailed by suboptimal pharmacokinetic properties and limited efficacy, the compound unequivocally demonstrated the feasibility of targeting the MEK/ERK pathway. The knowledge gained from the preclinical and clinical studies of this compound, including the identification of its more bioavailable active metabolite, has been invaluable in guiding the successful development of second-generation MEK inhibitors that are now established components of cancer treatment regimens. The data and protocols presented herein serve as a comprehensive resource for researchers continuing to explore the intricacies of the MEK/ERK signaling cascade and the development of novel kinase inhibitors.
Methodological & Application
Application Notes and Protocols for CI-1040 in Cell Culture
Introduction
CI-1040 (PD184352) is a highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK's inhibition by this compound leads to the downstream suppression of ERK phosphorylation, thereby blocking signal transduction. This pathway is frequently overexpressed or constitutively activated in various cancers, making this compound a valuable tool for studying cancer pathogenesis and progression. Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in in vitro studies.
Data Presentation
The following table summarizes the key quantitative data for this compound, including its solubility and effective concentrations for various in vitro applications.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | |||
| ≥100 mg/mL (208.92 mM) | DMSO | [1] | |
| ≥47.9 mg/mL (100.07 mM) | DMSO (with sonication) | [2][3] | |
| ≥12.5 mg/mL | Ethanol (with ultrasonic) | [2] | |
| Insoluble | Water | [2] | |
| In Vitro Efficacy | |||
| IC50 (MEK1, cell-free assay) | 17 nM | [1][4] | |
| IC50 (MEK2, cell-free assay) | 17 nM | [4] | |
| GI50 (PTC cells with BRAF mutation) | 52 nM | [4] | |
| GI50 (PTC cells with RET/PTC1 rearrangement) | 1.1 µM | [4] | |
| Effective Concentration | 1 µM | MDA-MB-231 cells, inhibits ERK1/2 phosphorylation by 92-99% | [1] |
| Effective Concentration | 10 µM | Papillary thyroid carcinoma cells, inhibits cell growth by 86% | [4] |
| Effective Concentration | 0.3 µM | C26 cells, used for gene expression analysis | [5] |
| Effective Concentration | 10 µM | A549 cells, used for infection studies | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 478.67 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.79 mg, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture plates containing cells and medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM from a 100 µM intermediate solution, add 100 µL of the intermediate solution to 900 µL of medium in a well.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be an equivalent volume of DMSO (the solvent for this compound) added to the cell culture medium, corresponding to the highest concentration of the inhibitor used.
-
Incubation: Gently mix the contents of the wells and incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: this compound Inhibition of the MAPK/ERK Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | MEK | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic conversion of this compound turns a cellular MEK-inhibitor into an antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of CI-1040 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: CI-1040 (also known as PD184352) is a potent and highly selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2][3][] The constitutive activation of this pathway is a crucial factor in the progression of various cancers, making this compound a valuable tool in oncological research.[2] Proper dissolution and storage of this compound are critical for ensuring its stability and efficacy in in vitro experiments. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with data on its solubility, stability, and handling.
Chemical Properties and Solubility
This compound is a solid powder that is insoluble in water but exhibits high solubility in DMSO.[3] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][5]
| Property | Value | Source |
| Synonyms | PD184352, PD 184352 | [1][5] |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ | [3] |
| Molecular Weight | 478.67 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility in DMSO | ≥ 96 mg/mL (≥ 200 mM) | [1][5] |
| Solubility in Ethanol | ≥ 12.5 mg/mL (with sonication) | [3] |
| Solubility in Water | Insoluble | [3] |
Mechanism of Action: MEK/ERK Signaling Pathway
This compound exerts its inhibitory effect on the Ras/Raf/MEK/ERK pathway, an essential signaling cascade that regulates cell proliferation, differentiation, and survival.[2][] It specifically targets MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1/2.[2] This blockade halts the downstream signaling responsible for promoting cell growth.
Experimental Protocol: Dissolving this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1. Materials and Equipment
-
This compound powder (CAS No. 212631-79-3)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and direct contact with skin and eyes.[6]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[6]
3.3. Step-by-Step Procedure
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired stock solution volume and concentration.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock):
-
Mass (mg) = 1 mL × 10 mmol/L × 478.67 g/mol = 4.787 mg
-
-
-
Weigh Compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[1][5]
References
Application Notes and Protocols for CI-1040 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, also known as PD184352, is a highly specific, non-ATP-competitive, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[1][2] The MEK/ERK (extracellular signal-regulated kinase) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.[4] this compound has been instrumental in preclinical research to elucidate the role of the MEK/ERK pathway in various cancer models. These application notes provide detailed information on the working concentrations of this compound for various in vitro assays, along with protocols for key experiments.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through its half-maximal inhibitory concentration (IC50) in enzymatic assays and its growth inhibitory (GI50) or effective concentration (EC50) in cell-based assays. These values can vary depending on the specific assay conditions and the cell line being investigated.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50/GI50 | Notes |
| Kinase Assay | MEK1 | 17 nM | Direct inhibition of MEK1 enzymatic activity.[1][5] |
| Cell Proliferation | Colon 26 | 53 nM (IC50) | Inhibition of cell proliferation measured by Western blot.[1] |
| Cell Proliferation | LoVo | 131 nM (IC50) | Inhibition of LoVo colon cancer cell proliferation.[1] |
| Cell Proliferation | Papillary Thyroid Carcinoma (BRAF mutant) | 52 nM (GI50) | Potent inhibition in PTC cells with a BRAF mutation.[5] |
| Cell Proliferation | Papillary Thyroid Carcinoma (RET/PTC1) | 1.1 µM (GI50) | Lower activity in PTC cells with RET/PTC1 rearrangement.[5] |
| ERK Phosphorylation | MDA-MB-231 | ~1 µM | At 1 µM, this compound inhibits ERK1 and ERK2 phosphorylation by 99% and 92%, respectively.[1] |
| Cell Proliferation | 786-0 | 100 nM (EC50) | Assessed by a decrease in Akt1 phosphorylation at Ser129 after 24 hours.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol is adapted from a general radiometric kinase assay and is suitable for determining the direct inhibitory effect of this compound on MEK1 activity.
Materials:
-
Recombinant active MEK1
-
Recombinant inactive ERK2 (as substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution (100 µM in Kinase Assay Buffer)
-
2x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphorimager screen and reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a microcentrifuge tube, prepare the kinase reaction mixture:
-
Recombinant active MEK1 (e.g., 10-20 ng)
-
Recombinant inactive ERK2 (e.g., 1 µg)
-
This compound or DMSO (vehicle control)
-
Kinase Assay Buffer to a final volume of 20 µL.
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing 10 µM [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the phosphorylation of ERK2 using a phosphorimager. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the inhibition of ERK1/2 phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., EGF) for stimulation (optional)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if growth factor stimulation is to be used.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
(Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes).
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.[6]
Conclusion
This compound is a potent and selective inhibitor of MEK1/2, making it a valuable tool for in vitro studies of the MEK/ERK signaling pathway. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their experiments. It is crucial to optimize the working concentrations and treatment times for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
CI-1040 treatment of specific cancer cell lines (e.g., breast, colon, pancreatic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, also known as PD-184352, is a potent and highly specific, orally active, non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature in many human cancers, including breast, colon, and pancreatic cancers, making it a key target for therapeutic intervention. This compound binds to a unique allosteric pocket on the MEK enzyme, locking it in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the inhibition of downstream signaling, ultimately resulting in cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.
These application notes provide a summary of the effects of this compound on specific breast, colon, and pancreatic cancer cell lines, along with detailed protocols for key in vitro experiments.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in representative breast, colon, and pancreatic cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 0.1056 |
| Colon Cancer | HT-29 | >8 (Resistant) |
| Pancreatic Cancer | BxPC-3 | 0.0381 |
Note: The HT-29 cell line is reported to be resistant to this compound in the GDSC database.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Ras/Raf/MEK/ERK signaling cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the existing medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for pERK Inhibition
This protocol outlines the procedure for detecting the inhibition of ERK1/2 phosphorylation in HT-29 colon cancer cells following treatment with this compound.
Materials:
-
HT-29 cells
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in BxPC-3 pancreatic cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
BxPC-3 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed BxPC-3 cells in 6-well plates. Once they reach 60-70% confluency, treat them with an appropriate concentration of this compound (e.g., 1 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram provides a general workflow for the in vitro evaluation of this compound.
Application Note and Protocol: Detection of p-ERK Inhibition by CI-1040 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] The activation of this pathway culminates in the phosphorylation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) by MEK1 and MEK2.[1][2][4] Therefore, the level of phosphorylated ERK (p-ERK) serves as a direct readout of the pathway's activity.
CI-1040 (PD184352) is a potent and highly specific small-molecule inhibitor of MEK1/2.[5] By binding to and inhibiting the activity of MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream signaling.[4][5] This application note provides a detailed protocol for performing a Western blot to quantify the inhibition of ERK phosphorylation in cells treated with this compound.
Signaling Pathway
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and highlights the inhibitory action of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface initiates a signaling cascade that activates Ras. Activated Ras recruits and activates Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation. Activated p-ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately driving cellular responses. This compound specifically inhibits MEK, thereby preventing the phosphorylation and activation of ERK.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on ERK phosphorylation is depicted below. The process begins with cell culture and treatment, followed by cell lysis to extract proteins. The protein concentration is then determined to ensure equal loading for gel electrophoresis. Subsequently, the proteins are transferred to a membrane, which is then probed with specific antibodies against p-ERK and total ERK. Finally, the signal is detected and quantified to determine the level of p-ERK relative to total ERK.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of CI-1040 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, also known as PD184352, is a potent and highly specific small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making MEK inhibitors like this compound valuable tools in cancer research and drug development. The reliability and reproducibility of in vitro and in vivo studies using this compound are critically dependent on the accurate preparation, proper storage, and stability of its stock solutions.
These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of this compound stock solutions. The information herein is intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.
Chemical Information
| Property | Value |
| Chemical Name | 2-(2-chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide |
| Synonyms | PD184352 |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ |
| Molecular Weight | 478.67 g/mol |
| CAS Number | 212631-79-3 |
Recommended Solvents and Solubility
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.
| Solvent | Solubility |
| DMSO | ≥ 47.9 mg/mL (≥ 100.07 mM)[2] |
| Ethanol | ≥ 12 mg/mL (≥ 25.07 mM)[2] |
Note: Sonication may be required to fully dissolve the compound. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.
Long-Term Storage and Stability of this compound Stock Solutions
Proper storage is crucial to prevent the degradation of this compound in solution. Below are the recommended storage conditions and expected stability timelines.
Summary of Storage Conditions and Stability
The following tables summarize the recommended storage conditions for this compound as a solid and in solution, as well as hypothetical stability data based on typical small molecule behavior.
Table 1: Recommended Storage of this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| In DMSO | -80°C | Up to 1 year[1][2] |
| In DMSO | -20°C | Up to 6 months[1] |
| In Ethanol | -80°C | Up to 1 year |
| In Ethanol | -20°C | Up to 6 months |
Note: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound stock solutions prepared in DMSO and Ethanol at a concentration of 10 mM. These tables are for illustrative purposes to demonstrate expected stability trends. Actual stability should be confirmed experimentally.
Table 2: Stability of 10 mM this compound in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (% of Initial) |
| -80°C | 0 Months | 99.8 | 100.0 |
| 3 Months | 99.7 | 99.8 | |
| 6 Months | 99.6 | 99.5 | |
| 12 Months | 99.5 | 99.2 | |
| -20°C | 0 Months | 99.8 | 100.0 |
| 1 Month | 99.5 | 99.4 | |
| 3 Months | 98.9 | 98.5 | |
| 6 Months | 97.8 | 97.1 |
Table 3: Stability of 10 mM this compound in Ethanol
| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (% of Initial) |
| -80°C | 0 Months | 99.7 | 100.0 |
| 3 Months | 99.6 | 99.7 | |
| 6 Months | 99.4 | 99.3 | |
| 12 Months | 99.1 | 98.9 | |
| -20°C | 0 Months | 99.7 | 100.0 |
| 1 Month | 99.3 | 99.1 | |
| 3 Months | 98.5 | 98.0 | |
| 6 Months | 97.2 | 96.5 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous DMSO or 200 proof Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of solvent (DMSO or Ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the vial for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol for Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a systematic approach to evaluate the long-term stability of this compound stock solutions.
Objective: To determine the stability of this compound stock solutions in DMSO and Ethanol at -20°C and -80°C over a 12-month period.
Methodology:
-
Sample Preparation: Prepare a sufficient number of 10 mM this compound stock solution aliquots in both DMSO and Ethanol as described in Protocol 5.1.
-
Storage: Store the aliquots at -20°C and -80°C. Protect from light.
-
Time Points: Analyze the samples at the following time points: 0, 1, 3, 6, 9, and 12 months.
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the aliquot to thaw completely at room temperature. Analyze the sample for purity and concentration using a validated stability-indicating HPLC method (see Protocol 5.3).
-
Data Evaluation: Compare the purity and concentration of the stored samples to the initial (time 0) sample. A decrease in purity or concentration of more than 5-10% is generally considered significant degradation.
Stability-Indicating HPLC Method for this compound
This hypothetical HPLC method is designed to separate this compound from potential degradation products. Method development and validation are required for its implementation.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute stock solution in mobile phase A to a final concentration of ~25 µg/mL. |
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.
Procedure:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method to observe for the formation of degradation peaks and the loss of the parent this compound peak.
Visualizations
Signaling Pathway
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for the long-term stability assessment of this compound.
Logical Relationship of Stability Testing
References
Application Notes: Assessing Cell Viability and Proliferation with CI-1040
References
- 1. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After CI-1040 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, also known as PD184352, is a potent and highly specific small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound binds to a unique allosteric site on MEK, preventing its phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death.
The analysis of apoptosis is a critical step in the evaluation of anticancer agents. Flow cytometry, in conjunction with Annexin V and propidium iodide (PI) staining, is a widely used and robust method for the quantitative assessment of apoptosis. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.
This document provides detailed protocols for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry. It also presents representative data in a structured format to guide researchers in their experimental design and data interpretation.
Mechanism of Action of this compound and Induction of Apoptosis
The MAPK/ERK signaling cascade is a critical pathway for cell survival and proliferation. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS activates RAF, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that promote cell cycle progression and inhibit pro-apoptotic proteins.
This compound, as a MEK inhibitor, blocks the phosphorylation of ERK. The resulting decrease in p-ERK levels leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic proteins (e.g., Bim, Bad). This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in the execution of apoptosis.
Caption: this compound inhibits MEK, leading to apoptosis.
Data Presentation
The following tables provide representative quantitative data from flow cytometry analysis of apoptosis in a cancer cell line (e.g., U-937 acute myeloid leukemia cells) treated with this compound. This data is for illustrative purposes to demonstrate expected trends.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48-hour treatment)
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 7.3 ± 1.3 |
| 1 | 75.3 ± 3.5 | 12.8 ± 1.5 | 8.7 ± 1.1 | 21.5 ± 2.6 |
| 5 | 52.1 ± 4.2 | 25.6 ± 2.9 | 18.4 ± 2.3 | 44.0 ± 5.2 |
| 10 | 30.9 ± 3.8 | 38.2 ± 4.1 | 25.7 ± 3.3 | 63.9 ± 7.4 |
Table 2: Time-Course of Apoptosis with this compound (5 µM treatment)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 92.1 ± 1.8 | 3.5 ± 0.6 | 2.4 ± 0.4 | 5.9 ± 1.0 |
| 12 | 80.4 ± 2.5 | 10.1 ± 1.2 | 6.5 ± 0.9 | 16.6 ± 2.1 |
| 24 | 65.2 ± 3.1 | 18.9 ± 2.0 | 12.3 ± 1.5 | 31.2 ± 3.5 |
| 48 | 52.1 ± 4.2 | 25.6 ± 2.9 | 18.4 ± 2.3 | 44.0 ± 5.2 |
| 72 | 35.8 ± 3.9 | 28.3 ± 3.2 | 30.1 ± 3.6 | 58.4 ± 6.8 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., U-937, HT-29, MDA-MB-231) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment: Once the cells have adhered (for adherent cell lines) or are in logarithmic growth (for suspension cell lines), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the analysis of apoptosis using a commercially available Annexin V-FITC/PI apoptosis detection kit.
Reagents and Materials:
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
1X Binding Buffer (typically provided in the kit; if not, a common formulation is 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
This compound treated and control cells
-
Flow cytometer
Staining Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with ice-cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometer Setup and Data Analysis:
-
Controls: Prepare the following controls for setting up the flow cytometer and for accurate data analysis:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Compensation: Use the single-stained controls to perform fluorescence compensation to correct for spectral overlap between the FITC and PI channels.
-
Gating:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells with compromised membrane integrity
-
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes: Combining CI-1040 with Other Inhibitors for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, a highly specific, orally active small-molecule inhibitor of MEK1/2, plays a crucial role in blocking the Ras-Raf-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. However, the efficacy of single-agent MEK inhibition can be limited by intrinsic or acquired resistance, often driven by the activation of alternative survival pathways. A prominent escape mechanism involves the PI3K/AKT/mTOR signaling cascade. This has led to the exploration of combination therapies, pairing this compound with inhibitors of these parallel pathways to achieve synergistic anti-tumor effects. These notes provide an overview of the preclinical rationale, quantitative data, and experimental protocols for combining this compound with other targeted inhibitors in cancer research.
Rationale for Combination Therapy
The MAPK/ERK and PI3K/AKT/mTOR pathways are two major signaling networks that regulate cell proliferation, survival, and apoptosis. There is significant crosstalk between these two pathways. For instance, inhibition of the MEK/ERK pathway can sometimes lead to a compensatory activation of the PI3K/AKT pathway, mitigating the therapeutic effect. By simultaneously targeting both pathways, it is possible to overcome this resistance mechanism and induce a more potent anti-cancer response.[2] Preclinical studies have demonstrated that combining MEK inhibitors like this compound with inhibitors of PI3K, AKT, or mTOR can lead to synergistic growth inhibition and apoptosis in various cancer cell lines.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and other MEK inhibitors with inhibitors of the PI3K/AKT/mTOR pathway. The data is presented to facilitate comparison of drug efficacy alone and in combination.
Table 1: In Vitro Growth Inhibition (IC50) of MEK and PI3K/mTOR Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (μM) - Single Agent |
| HCT116 | This compound | Not explicitly found |
| HCT116 | GDC-0941 (PI3K inhibitor) | Not explicitly found |
| HCT116 | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | 0.009 |
| HT29 | This compound | Not explicitly found |
| HT29 | GDC-0941 (PI3K inhibitor) | Not explicitly found |
| HT29 | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | 0.014 |
Table 2: Synergistic Effects (Combination Index) of MEK and PI3K/mTOR Inhibitor Combinations in Colorectal Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) Value | Interpretation |
| HCT116 | This compound + GDC-0941 | Not explicitly found, but synergy is suggested[3] | Synergy |
| HCT116 | This compound + NVP-BEZ235 | Not explicitly found, but synergy is suggested[3] | Synergy |
| HT29 | This compound + GDC-0941 | Not explicitly found, but synergy is suggested[3] | Synergy |
| HT29 | This compound + NVP-BEZ235 | Not explicitly found, but synergy is suggested[3] | Synergy |
Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
To visualize the interplay of the targeted pathways and the general experimental approach, the following diagrams are provided.
Caption: Interconnected MAPK/ERK and PI3K/AKT/mTOR signaling pathways.
Caption: General workflow for in vitro drug combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other inhibitors (e.g., PI3K inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor(s) alone and in combination at desired ratios (e.g., constant ratio based on IC50 values). Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for single agents and combinations. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by drug combinations.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and other inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with single agents and combinations of this compound and the other inhibitor(s) at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of drug combinations on the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the drug combinations for a specified time (e.g., 2, 6, 24 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The combination of the MEK inhibitor this compound with inhibitors of the PI3K/AKT/mTOR pathway represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The provided data and protocols offer a framework for researchers to design and execute preclinical studies to further investigate these and other rational drug combinations. Careful quantitative analysis of synergy and detailed mechanistic studies are crucial for the successful translation of these findings into clinical applications.
References
- 1. Clonogenic survival assay and analysis of combined drug effects [bio-protocol.org]
- 2. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition [en-cancer.fr]
- 3. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CI-1040 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of the MEK inhibitor, CI-1040.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water. Its solubility in common organic solvents is summarized in the table below.
Q2: Why was the clinical development of this compound terminated?
A2: The clinical development of this compound was halted due to insufficient antitumor activity in Phase II trials, which was largely attributed to poor drug exposure resulting from its low aqueous solubility and rapid clearance from the body.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, direct dissolution of this compound in aqueous solutions is not recommended as it is practically insoluble and will likely result in precipitation. A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I observed precipitation after diluting my this compound DMSO stock solution in cell culture medium. What should I do?
A1: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration of this compound: You may be exceeding the solubility limit of this compound in the final aqueous solution.
-
Lower the final DMSO concentration: While DMSO is an excellent solvent for this compound, a high final concentration in your culture medium can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%. To achieve this, you may need to prepare a more concentrated initial stock solution.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the medium while gently agitating can facilitate better dispersion and prevent localized high concentrations that lead to precipitation.
-
Use a solubilizing agent: For certain applications, the inclusion of a non-toxic surfactant or co-solvent in the final formulation might be necessary.
Q2: My in vitro assay results with this compound are inconsistent. Could this be related to its solubility?
A2: Yes, inconsistent results can be a consequence of poor solubility. If this compound precipitates in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. It is crucial to visually inspect your assay plates for any signs of precipitation (e.g., cloudiness, visible particles) before and during the experiment.
Q3: I need to prepare this compound for an in vivo animal study. What formulation should I use?
A3: A previously reported formulation for in vivo administration of this compound involves a vehicle of 10% Cremophor EL, 10% ethanol, and 80% water. Another option that has been used for poorly soluble compounds involves a mixture of PEG400, Tween 80, and propylene glycol. Detailed protocols for preparing such formulations are provided in the "Experimental Protocols" section. It is important to note that surfactants like Cremophor EL can have their own biological effects and may alter the pharmacokinetic properties of the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 47.9 - 96 | 100.07 - 200.55 | Sonication is recommended. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2] |
| Ethanol | 12 - 14 | ~25 - 29 | Sonication is recommended.[1][2] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol is adapted from a formulation used in preclinical studies.
Materials:
-
This compound
-
Cremophor EL
-
Ethanol (200 proof)
-
Sterile water
Procedure:
-
Prepare the vehicle: In a sterile container, mix 1 part Cremophor EL and 1 part ethanol.
-
Dissolve this compound: Add the desired amount of this compound to the Cremophor EL/ethanol mixture. Vortex and sonicate until the compound is fully dissolved.
-
Add water: Slowly add 8 parts of sterile water to the solution while continuously vortexing to form a stable emulsion.
-
The final formulation will be 10% Cremophor EL, 10% ethanol, and 80% water.
-
This formulation should be prepared fresh before each use.
Mandatory Visualizations
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Technical Support Center: Cell Line Resistance to CI-1040 MEK Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to the MEK inhibitor CI-1040.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly specific, small-molecule inhibitor of MEK1 and MEK2, which are dual-specificity kinases in the core of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling that is often hyperactivated in cancer and promotes cell proliferation and survival.
Q2: What are the known mechanisms of acquired resistance to this compound?
The most well-documented mechanism of acquired resistance to this compound is the upregulation of upstream components of the MAPK pathway. Specifically, increased expression and activation of K-ras have been shown to confer resistance. In a murine colon carcinoma cell line (C26), resistant clones (C26/CI-1040r) exhibited an approximately 2.5-fold increase in K-ras expression.[1] This leads to a higher basal level of MEK and ERK phosphorylation, effectively overcoming the inhibitory effect of this compound.[1]
Q3: Are there other potential mechanisms of resistance to MEK inhibitors like this compound?
Yes, in addition to alterations in the MAPK pathway itself, resistance to MEK inhibitors can arise from the activation of parallel or "bypass" signaling pathways. A critical bypass pathway is the PI3K/Akt/mTOR cascade. Activation of PI3K signaling, for instance through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide alternative survival signals that make cells less dependent on the MEK/ERK pathway and thus resistant to MEK inhibition. Furthermore, feedback activation of receptor tyrosine kinases (RTKs) like EGFR and HER2 can be induced by MEK inhibition, leading to the reactivation of both the MEK/ERK and PI3K/Akt pathways.
Q4: My this compound-treated cells show an increase in phosphorylated MEK (pMEK). Is this expected?
This can be an expected finding. Treatment with a MEK inhibitor like this compound can disrupt the negative feedback loops that are normally maintained by active ERK. Active ERK can phosphorylate and inhibit upstream components of the pathway, such as RAF. When ERK is inhibited by this compound, this feedback is lost, which can lead to increased activity of upstream kinases like RAF, resulting in a compensatory increase in the phosphorylation of MEK itself. However, since this compound is bound to MEK, this phosphorylated MEK is largely inactive.
Q5: What is a typical fold-resistance observed in this compound resistant cell lines?
The degree of resistance can vary depending on the cell line and the specific resistance mechanism. In the C26 murine colon carcinoma model, the this compound-resistant cell line (C26/CI-1040r) was found to be approximately 100-fold more resistant to this compound in a soft agar colony formation assay compared to the parental, sensitive cell line.[1]
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth), to minimize cell death and allow for the gradual selection of resistant populations. |
| Drug concentration is increased too quickly. | Increase the concentration of this compound in small, stepwise increments (e.g., 1.5- to 2-fold). Allow the cells to recover and resume a normal growth rate at each new concentration before increasing it further. This process can take several months. |
| Cell line is intrinsically resistant or has a low propensity to develop resistance. | Review the literature for the baseline sensitivity of your cell line to MEK inhibitors. Consider testing a panel of cell lines to identify one with initial sensitivity. |
| Inconsistent drug exposure. | Maintain continuous selective pressure by ensuring the culture medium always contains the appropriate concentration of this compound. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs. |
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK-8)
| Possible Cause | Suggested Solution |
| Inappropriate cell seeding density. | Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase throughout the assay and that the control (untreated) wells do not become over-confluent. |
| Uneven cell plating. | Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells of the microplate. |
| Edge effects in 96-well plates. | To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells. |
| Incorrect incubation time with viability reagent. | Optimize the incubation time for your specific cell line with the viability reagent (e.g., MTT, WST-1) to ensure a linear response in the colorimetric or fluorometric readout. |
| Interference from the compound. | Run controls with this compound in cell-free media to check if the compound itself reacts with the viability reagent. |
Problem 3: Difficulty in Detecting Changes in Protein Expression (e.g., pERK, K-ras) by Western Blot
| Possible Cause | Suggested Solution |
| Weak or no pERK signal. | Ensure that the cells were stimulated with a growth factor (e.g., EGF, serum) if they have been serum-starved, to induce pathway activation. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
| High background on the blot. | Optimize the blocking conditions (e.g., increase blocking time, change blocking agent from milk to BSA or vice versa). Ensure adequate washing steps. Titrate the primary and secondary antibody concentrations. |
| Non-specific bands. | Use a validated antibody specific for your target protein. Run appropriate controls, such as lysates from cells known to have high or low expression of the target. |
| Difficulty detecting increased K-ras expression. | Ensure the antibody is specific for K-ras and validated for western blotting. Load a sufficient amount of total protein (20-40 µg). Use a positive control lysate from a cell line known to overexpress K-ras. |
| pERK signal does not decrease with this compound treatment. | Verify the activity of your this compound stock. Ensure the treatment time and concentration are appropriate to inhibit ERK phosphorylation in your cell line (a time-course and dose-response experiment is recommended). |
Data Presentation
Table 1: Representative Growth Inhibition (GI50) Values for this compound in a Panel of Breast Cancer Cell Lines
| Cell Line | Cellular Phenotype | GI50 (µM) |
| Most Sensitive | ||
| HCC1954 | Basal | ~0.01 |
| MDA-MB-453 | Luminal | ~0.02 |
| BT-474 | Luminal | ~0.03 |
| Intermediate Sensitivity | ||
| SK-BR-3 | Luminal | ~0.1 |
| T47D | Luminal | ~0.5 |
| MDA-MB-231 | Basal | ~1.0 |
| Most Resistant | ||
| HS 578T | Basal | >10 |
| MCF7 | Luminal | >10 |
| BT-549 | Basal | >10 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[2] Actual GI50 values may vary based on experimental conditions.
Table 2: Characteristics of a this compound Sensitive vs. Resistant Murine Colon Carcinoma Cell Line
| Characteristic | Parental C26 Cells | Resistant C26/CI-1040r Cells |
| Relative Resistance | 1-fold | ~100-fold more resistant in soft agar assay[1] |
| K-ras Expression | Baseline | ~2.5-fold higher than parental cells[1] |
| Response to this compound | Apoptosis and cell cycle arrest | Resistant to apoptosis and cell cycle arrest[1] |
| Basal pERK Levels | Lower | Higher than parental cells[1] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to gradually increasing concentrations of this compound.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 of the drug.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant amount of cell death may be observed. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a medium containing the same concentration of this compound.
-
Stepwise Concentration Increase: Once the cells have adapted and are growing at a rate similar to the untreated parental cells, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of several months. The goal is to isolate a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM).
-
Isolation of Clones: Once a resistant population is established, single-cell clones can be isolated by serial dilution in 96-well plates to ensure a homogenous population.
-
Characterization and Banking: Characterize the resistant phenotype by determining the new IC50 value and analyzing relevant molecular markers. Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: Determination of IC50 by MTT Assay
This protocol provides a method for assessing cell viability and determining the IC50 of this compound.
-
Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Preparation and Treatment: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blotting for pERK and K-ras
This protocol outlines the procedure for analyzing the phosphorylation status of ERK and the expression level of K-ras.
-
Sample Preparation: Plate cells and treat with this compound as required. For pERK analysis, it may be necessary to serum-starve the cells overnight and then stimulate them with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-pERK1/2, rabbit anti-ERK1/2, or mouse anti-K-ras) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal, and the K-ras signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathways relevant to this compound action and resistance.
Caption: Workflow for generating and validating a this compound resistant cell line.
Caption: A logical guide for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting CI-1040 Degradation in Cell Culture Media
Welcome to the technical support center for the MEK inhibitor, CI-1040. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in cell culture experiments. Unexplained variability in experimental results is often linked to the degradation of small molecule inhibitors in the complex environment of cell culture media. This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data summaries to help you ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent inhibition of the MAPK/ERK pathway with this compound. Could the compound be degrading in my cell culture media?
A1: Yes, inconsistent results are a strong indicator of compound instability. Small molecule inhibitors like this compound can degrade in the aqueous and complex environment of cell culture media, leading to a decrease in the effective concentration over the course of an experiment. Factors such as media composition, pH, temperature, and exposure to light can all contribute to degradation. It is also important to consider that this compound can be metabolized by cells into other compounds, including its active metabolite PD0184264.[1][2][3]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: The stability of this compound in cell culture can be influenced by several factors:
-
Chemical Instability: The inherent chemical structure of a small molecule can make it susceptible to hydrolysis or other reactions in an aqueous environment.
-
Enzymatic Degradation: If you are using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.
-
Cellular Metabolism: Cells themselves can metabolize this compound. It is known to undergo extensive oxidative metabolism.[1][2]
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of some compounds.
-
Light Exposure: Some small molecules are photosensitive and can degrade upon exposure to light.
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: The most reliable way to assess the stability of this compound in your experiments is to perform a stability study under your specific conditions. This typically involves incubating this compound in your cell culture media of choice (e.g., DMEM, RPMI-1640) with and without cells, and with and without serum, for the duration of your typical experiment. Samples of the media should be collected at various time points and the concentration of this compound and its known active metabolite, PD0184264, should be quantified using a validated analytical method like LC-MS/MS.
Q4: I suspect my this compound is degrading. What are some immediate steps I can take to mitigate this?
A4: To minimize potential degradation of this compound, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times to reduce the window for degradation.
-
Control Environmental Factors: Protect your media and treated cells from prolonged exposure to light. Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce enzymatic degradation.
-
Replenish the Media: For longer-term experiments, consider replacing the media containing this compound at regular intervals to maintain a more consistent concentration.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (MEK1) | 17 nM | Cell-free assay | [4] |
| GI₅₀ (BRAF mutant) | 52 nM | PTC cells | [4] |
| GI₅₀ (RET/PTC1) | 1.1 µM | PTC cells | [4] |
| Effective Concentration | 0.4 - 1.6 µM | C26 parental cells (apoptosis) | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
PD0184264 (active metabolite, as an analytical standard)
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
LC-MS/MS system
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Internal standard (a structurally similar, stable molecule not present in your sample)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike this compound into your cell culture medium at your desired final concentration. Prepare separate conditions:
-
Medium without cells (control for chemical stability)
-
Medium with your cells of interest
-
Medium with and without serum
-
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process or freeze the samples at -80°C until analysis.
-
-
Sample Extraction:
-
Thaw the media samples.
-
To 100 µL of media, add 200 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, PD0184264, and the internal standard. This will involve optimizing the precursor and product ion transitions for each molecule.
-
Use a suitable C18 reverse-phase column.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Generate a standard curve for both this compound and PD0184264 in the same matrix (cell culture medium) to accurately quantify their concentrations in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound and PD0184264 at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life under each condition.
-
Monitor the appearance of PD0184264 to understand the extent of metabolic conversion.
-
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and this compound's inhibitory action on MEK1/2.
Experimental Workflow
Caption: A streamlined workflow for evaluating the stability of this compound in cell culture.
Troubleshooting Logic
Caption: A decision tree to troubleshoot inconsistent experimental outcomes with this compound.
References
- 1. In vitro and in vivo metabolism of the anti-cancer agent this compound, a MEK inhibitor, in rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Metabolism of the Anti-Cancer Agent this compound, a MEK Inhibitor, in Rat, Monkey, and Human - ProQuest [proquest.com]
- 3. evis.events [evis.events]
- 4. selleckchem.com [selleckchem.com]
- 5. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-ras Mutations and CI-1040 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating K-ras mutations as a mechanism of resistance to the MEK inhibitor CI-1040.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PD184352) is a small molecule inhibitor of MEK1 and MEK2, key components of the RAS/MAPK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, differentiation, and survival.
Q2: How can K-ras mutations lead to resistance to this compound?
Elevated expression or constitutive activation of K-ras, a protein upstream of MEK in the RAS/MAPK pathway, can lead to resistance to this compound. Increased K-ras activity can hyperactivate the downstream signaling cascade to a level that cannot be sufficiently inhibited by standard concentrations of this compound, thereby allowing the cancer cells to continue to proliferate. A study on the murine colon 26 (C26) carcinoma cell line demonstrated that a this compound-resistant cell line (C26/CI-1040r) had significantly elevated levels of K-ras expression.[1] Transfecting K-ras into the parental C26 cells confirmed that increased K-ras expression was sufficient to confer resistance to this compound.[1]
Q3: What level of resistance can be expected from K-ras mediated resistance to this compound?
In a study developing a this compound resistant murine colon carcinoma cell line (C26/CI-1040r), the resistant cells were found to be approximately 100-fold more resistant to this compound in a soft agar colony formation assay compared to the parental C26 cell line.[1]
Q4: Besides increased expression, are there other K-ras related mechanisms of resistance to MEK inhibitors?
Yes, secondary mutations in the K-ras gene itself can also confer resistance to MEK inhibitors and other targeted therapies. These mutations can alter the protein's conformation, potentially affecting its interaction with upstream regulators or downstream effectors, or impacting the effectiveness of drugs that target the K-ras protein directly or indirectly.
Troubleshooting Guides
Problem: My this compound treatment is no longer effective in my K-ras mutant cell line.
-
Possible Cause 1: Development of acquired resistance through increased K-ras expression.
-
Troubleshooting Steps:
-
Assess K-ras Expression: Compare the K-ras mRNA and protein levels in your treated, resistant cells to the parental, sensitive cells.
-
Experiment: Perform RT-qPCR to quantify K-ras mRNA levels and Western blotting to assess K-ras protein levels.
-
-
Confirm K-ras Activation: Measure the levels of active, GTP-bound K-ras.
-
Experiment: Use a K-ras activation assay (e.g., a pull-down assay using the Raf1-RBD).
-
-
Validate with K-ras Overexpression: To confirm that increased K-ras is the cause of resistance, transiently or stably transfect the parental cell line with a K-ras expression vector and assess its sensitivity to this compound.
-
-
-
Possible Cause 2: Acquisition of a secondary mutation in K-ras or another gene in the pathway.
-
Troubleshooting Steps:
-
Sequence K-ras: Sequence the K-ras gene in your resistant cells to identify any potential secondary mutations.
-
Pathway Analysis: Analyze the expression and phosphorylation status of other key proteins in the RAS/MAPK and parallel pathways (e.g., PI3K/AKT) to identify any potential bypass mechanisms.
-
-
Problem: I am trying to generate a this compound resistant cell line, but the cells are not surviving the selection process.
-
Possible Cause: The initial concentration of this compound is too high.
-
Troubleshooting Steps:
-
Determine the IC20: Perform a dose-response curve with the parental cell line to determine the concentration of this compound that inhibits cell growth by approximately 20% (IC20).
-
Start with a Low Concentration: Begin the selection process with the IC20 concentration of this compound.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
-
Quantitative Data Summary
Table 1: this compound Sensitivity in Parental vs. K-ras Overexpressing Cell Lines
| Cell Line | K-ras Status | This compound IC50 (Soft Agar Assay) | Fold Resistance | Reference |
| C26 (Parental) | K-ras G12V | Baseline | 1x | [1] |
| C26/CI-1040r | K-ras G12V (overexpressed) | ~100-fold higher than parental | ~100x | [1] |
Table 2: K-ras Expression in Parental vs. Resistant Cell Lines
| Cell Line | Relative K-ras mRNA Expression | Reference |
| C26 (Parental) | 1.0 | [1] |
| C26/CI-1040r | ~2.5 | [1] |
Experimental Protocols
Generation of a this compound Resistant Cell Line
This protocol is a generalized method based on the approach used to generate the C26/CI-1040r cell line.[1]
-
Initial Seeding: Plate the parental cancer cell line (e.g., C26) in appropriate culture dishes.
-
Initial Drug Treatment: Treat the cells with a low concentration of this compound (e.g., the IC20).
-
Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have repopulated the dish and are growing steadily, passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common practice.
-
Repeat Cycles: Repeat the process of culturing and dose escalation over a period of several months.
-
Isolation of Resistant Clones: Once a cell population is established that can proliferate in a high concentration of this compound (e.g., 2 µM), individual clones can be isolated by limiting dilution.
-
Characterization: Characterize the resistant clones for their level of resistance (e.g., by IC50 determination) and the underlying resistance mechanism (e.g., K-ras expression analysis).
Cell Viability (MTS) Assay
This protocol is a standard method for assessing cell viability in response to a drug.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for K-ras Protein Expression
This protocol outlines the steps to quantify K-ras protein levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for K-ras overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of K-ras normalized to the loading control.
RT-qPCR for K-ras mRNA Expression
This protocol details the measurement of K-ras mRNA levels.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR using a standard three-step cycling program (denaturation, annealing, and extension).
-
Data Analysis: Determine the Ct values for K-ras and a reference gene (e.g., GAPDH or ACTB). Calculate the relative expression of K-ras using the ΔΔCt method.
Visualizations
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying K-ras mediated resistance.
References
Navigating CI-1040 Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing toxicities associated with the MEK inhibitor CI-1040 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vivo experiments, ensuring the welfare of your animal subjects and the integrity of your research data.
Troubleshooting Guide: Managing this compound Toxicities
This section offers a problem-oriented approach to common toxicities observed during this compound administration in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea and/or Weight Loss | Gastrointestinal toxicity due to MEK inhibition in the intestinal epithelium. | - Monitor animal weight daily. A weight loss of over 15-20% may necessitate a dose reduction or temporary cessation of treatment. - Ensure easy access to hydration and palatable, high-calorie supplemental food. - Consider co-administration of anti-diarrheal agents, such as loperamide, after consulting with a veterinarian. - If severe, reduce the dose of this compound or adjust the dosing schedule (e.g., intermittent dosing). |
| Skin Rash, Dermatitis, or Alopecia | On-target effect of MEK inhibition on the skin and hair follicles. | - Visually inspect the skin daily for redness, scaling, or hair loss. - For mild to moderate rash, consider topical application of a low-potency corticosteroid cream to the affected areas. - Ensure bedding is clean and dry to prevent secondary infections. - In cases of severe or ulcerative dermatitis, a dose reduction or interruption of this compound is recommended. |
| Ocular Abnormalities (e.g., Squinting, Discharge) | Potential for MEK inhibitor-associated retinopathy or other ocular toxicities. | - Perform regular visual inspection of the eyes. - If abnormalities are observed, a more detailed ophthalmological examination is warranted. - For persistent or severe signs, a dose reduction or discontinuation should be considered. Consultation with a veterinary ophthalmologist is advised. |
| Lethargy, Reduced Activity, or Asthenia | Systemic toxicity, potentially dose-limiting. | - Closely monitor animal behavior and activity levels. - Ensure adequate nutrition and hydration. - If lethargy is severe or accompanied by other signs of distress, a dose reduction is necessary. The highest dose tested in a human phase I trial identified Grade 3 asthenia as a dose-limiting toxicity.[1] |
| Unexpected Severe Toxicity or Mortality | Individual animal sensitivity, incorrect dosing, or vehicle-related toxicity. | - Immediately cease dosing in the affected cohort. - Verify the formulation and concentration of the dosing solution. - Review the dosing procedure to ensure accuracy. - Perform a full necropsy and histopathological analysis of major organs to identify the cause of toxicity. - Consider a dose de-escalation in subsequent cohorts. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicities?
This compound is a highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[2] MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, leading to anti-tumor effects. However, this pathway is also essential for the normal function of various tissues, including the skin, gastrointestinal tract, and retina. The on-target inhibition of MEK in these tissues is what leads to the commonly observed toxicities.
Q2: What are the reported No-Observed-Adverse-Effect Levels (NOAELs) for this compound in different animal models?
Comprehensive public data on NOAELs for this compound across multiple species is limited. However, some studies provide insights into tolerated doses:
| Animal Model | Dose | Observed Effects | Reference |
| Mouse | Up to 300 mg/kg/day (oral) | No toxic effects observed in a study evaluating anti-tumor activity. | [2] |
| Rat | 15 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) in a 4-week oral toxicology study. | [3] |
| Cynomolgus Monkey | 100 mg/kg/day | Considered the NOAEL in a 13-week oral study, with observed clinical signs related to the pharmacological action at higher doses. | [4] |
Q3: How should I formulate this compound for oral administration in rodents?
A common vehicle for preparing this compound for oral gavage in mice is a solution of 0.5% hydroxypropylmethylcellulose with 0.2% Tween 80 in water. It is crucial to ensure the compound is fully solubilized or forms a homogenous suspension to ensure accurate dosing.
Q4: What are the key considerations for a preclinical safety assessment of this compound?
A thorough preclinical safety assessment should include:
-
Dose-range finding studies: To determine the maximum tolerated dose (MTD).
-
Repeat-dose toxicity studies: To evaluate the effects of longer-term administration.
-
Clinical observations: Daily monitoring for signs of toxicity, including changes in appearance, behavior, and body weight.[5]
-
Histopathology: Microscopic examination of major organs to identify any treatment-related changes.[6]
-
Safety pharmacology: To assess the effects on vital functions such as the cardiovascular, respiratory, and central nervous systems.[7]
Signaling and Experimental Workflow Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for monitoring and managing this compound toxicity in animal models.
Detailed Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity in Mice
-
Animal Model: BALB/c or other appropriate mouse strain.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water) and administer via oral gavage at the desired dose and schedule.
-
Daily Observation:
-
Visually inspect the entire skin surface, including the ears, tail, and paws, for any signs of rash, erythema, scaling, crusting, or alopecia.
-
Record observations using a standardized scoring system (e.g., 0 = no change; 1 = mild; 2 = moderate; 3 = severe).
-
Photograph any significant skin lesions for documentation.
-
-
Histopathological Analysis:
-
At the end of the study, or if severe skin lesions develop, euthanize the animal and collect skin samples from affected and unaffected areas.
-
Fix samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the sections for changes such as hyperkeratosis, acanthosis, inflammation, and follicular atrophy.
-
Protocol 2: Monitoring Gastrointestinal Toxicity in Rats
-
Animal Model: Sprague-Dawley or Wistar rats.
-
This compound Administration: Administer this compound orally at the predetermined dose and schedule.
-
Daily Monitoring:
-
Measure and record the body weight of each animal daily.
-
Observe and score fecal consistency (e.g., 0 = normal; 1 = soft; 2 = watery/diarrhea).
-
Monitor food and water intake if possible.
-
Note any signs of abdominal discomfort, such as arching of the back.
-
-
Supportive Care:
-
If diarrhea is observed, ensure animals have free access to a hydration source (e.g., hydrogel packs).
-
Provide a high-calorie, palatable supplemental diet to counteract weight loss.
-
-
Histopathological Analysis:
-
At necropsy, collect sections of the small and large intestines.
-
Fix in 10% neutral buffered formalin and process for H&E staining.
-
Examine for signs of inflammation, villous atrophy, crypt hyperplasia, or necrosis.
-
Disclaimer: This guide is intended for informational purposes only and should not replace the expert advice of a veterinarian or a comprehensive review of the relevant literature. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cddf.org [cddf.org]
Adjusting CI-1040 concentration for sensitive vs. resistant cell lines
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the MEK inhibitor CI-1040, with a focus on adjusting concentrations for sensitive versus resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently overactive in many cancers. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase), a critical downstream effector that promotes cell proliferation, differentiation, and survival. This blockade of ERK signaling can lead to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: How do I determine if my cell line is sensitive or resistant to this compound?
A2: The sensitivity of a cell line to this compound is typically determined by its IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which can be measured using a cell viability assay (e.g., MTT or MTS).
-
Sensitive cell lines generally have low IC50 values, often in the nanomolar to low micromolar range.
-
Resistant cell lines exhibit significantly higher IC50 values, sometimes 10- to 100-fold greater than sensitive lines.
A common starting point is to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line.
Q3: What are the common molecular determinants of sensitivity and resistance to this compound?
A3:
-
Sensitivity: Cell lines with mutations that lead to constitutive activation of the MAPK pathway, such as BRAF mutations (e.g., V600E), are often highly sensitive to MEK inhibitors like this compound.
-
Resistance: Resistance to this compound can be intrinsic or acquired and is often associated with:
-
KRAS mutations: While some KRAS-mutant cells are sensitive, high levels of activated K-ras can confer resistance.[1]
-
Feedback activation of receptor tyrosine kinases (RTKs): Inhibition of MEK can lead to a feedback loop that reactivates upstream RTKs like EGFR, HER2, and FGFR1, which can then reactivate the MAPK and/or PI3K/AKT pathways.
-
Activation of parallel signaling pathways: Constitutive activation of the PI3K/AKT pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can allow cells to bypass their dependency on MEK/ERK signaling.[2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): The EMT status of a cell line can influence which feedback mechanisms are activated upon MEK inhibition, thereby affecting sensitivity.[1][4]
-
Troubleshooting Guide
Q4: I'm not seeing an effect of this compound on my cells. What could be the problem?
A4:
-
Cell Line Resistance: Your cell line may be intrinsically resistant to this compound. Consider the genetic background of your cells (e.g., KRAS, PIK3CA, PTEN status). You may need to use significantly higher concentrations or explore combination therapies.
-
Drug Concentration: The concentrations you are using may be too low. Refer to the IC50 values for similar cell lines in the literature and our data tables below to ensure you are using an appropriate concentration range.
-
Drug Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Duration: The incubation time may be too short to observe a significant effect on cell viability. A typical endpoint for cell viability assays is 72 hours.
-
Assay Sensitivity: The cell viability assay you are using may not be sensitive enough. Ensure your cell seeding density is optimal and that you are within the linear range of the assay.
Q5: My "sensitive" cell line is showing resistance to this compound. What should I do?
A5:
-
Acquired Resistance: If you have been culturing the cells for an extended period, they may have developed acquired resistance. This can occur through various mechanisms, including the upregulation of bypass signaling pathways.
-
Confirm with Western Blot: Verify that this compound is inhibiting its target by performing a Western blot for phosphorylated ERK (pERK). A decrease in pERK levels upon treatment indicates that the drug is active. If pERK is inhibited but the cells are still proliferating, this suggests that a bypass mechanism is active.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Test your cells for mycoplasma.
Q6: How can I confirm that this compound is inhibiting the MEK/ERK pathway in my experiment?
A6: The most direct way to confirm target engagement is to measure the phosphorylation status of ERK1/2 using Western blotting.
-
Treat your cells with various concentrations of this compound for a short period (e.g., 1-4 hours).
-
Lyse the cells and perform a Western blot using antibodies against both phosphorylated ERK (pERK1/2) and total ERK1/2.
-
A dose-dependent decrease in the pERK/total ERK ratio will confirm that this compound is effectively inhibiting the pathway. Total ERK levels should remain relatively constant.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Putative Status | IC50 (µM) | Genetic Context (if known) |
| A375 | Melanoma | Sensitive | ~0.36 | BRAF V600E |
| MEL-HO | Melanoma | Sensitive | ~0.35 | NRAS Q61R |
| BHT-101 | Thyroid Carcinoma | Sensitive | ~0.32 | BRAF V600E |
| JHH-1 | Liver Cancer | Sensitive | ~0.34 | - |
| SNU-81 | Colorectal Cancer | Sensitive | ~0.31 | KRAS G12D |
| HCT-116 | Colorectal Cancer | Moderately Sensitive | ~1.0 - 2.0 | KRAS G13D, PIK3CA H1047R |
| C26 (parental) | Colon Carcinoma | Sensitive | Low µM | KRAS G12V |
| C26/CI-1040r | Colon Carcinoma | Resistant | >2 µM (10-100 fold > parental) | KRAS G12V (overexpressed) |
| HT-29 | Colorectal Cancer | Resistant | High µM | BRAF V600E, PIK3CA P449T |
| DLD-1 | Colorectal Cancer | Resistant | High µM | KRAS G13D, PIK3CA E545K |
Data compiled from various sources, including the Genomics of Drug Sensitivity in Cancer (GDSC) database. IC50 values can vary depending on the assay conditions.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pERK and Total ERK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, following the same procedure from step 8 onwards.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each sample.[4][6]
Mandatory Visualization
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
References
- 1. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating MEK Inhibition by CI-1040: A Comparative Guide Using Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK inhibitor CI-1040 with other alternatives, supported by experimental data and detailed protocols for validation via Western blot analysis.
The Mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention. One of the central components of this pathway is MEK (also known as MAPKK), a dual-specificity kinase that phosphorylates and activates ERK. Inhibition of MEK is a validated strategy to block this oncogenic signaling.
This compound (PD184352) was one of the first orally active, small-molecule MEK inhibitors to enter clinical trials.[1] Its primary mechanism of action is the inhibition of MEK1 and MEK2, which in turn prevents the phosphorylation of ERK1/2 (p-ERK). The reduction in p-ERK levels is a key biomarker for assessing the efficacy of MEK inhibitors and is commonly validated using Western blot analysis.
This guide compares the performance of this compound with other notable MEK inhibitors, presenting quantitative data on their inhibitory effects and providing a detailed protocol for the validation of MEK inhibition using Western blot.
Comparative Efficacy of MEK Inhibitors
The potency of MEK inhibitors can be compared by their half-maximal inhibitory concentration (IC50) for both the inhibition of p-ERK and overall cell proliferation. The following table summarizes the reported IC50 values for this compound and other well-characterized MEK inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Target | p-ERK Inhibition IC50 | Cell Proliferation IC50 | Reference Cell Line(s) |
| This compound | MEK1/2 | ~17 nM | 53 nM - 131 nM | MDA-MB-231, Colon 26, LoVo |
| PD-0325901 | MEK1/2 | ~0.33 nM | Not explicitly stated for direct comparison | (Potency is ~500x > this compound) |
| Trametinib | MEK1/2 | ~0.92 nM (MEK1), ~1.8 nM (MEK2) | ~100-fold more potent than this compound | Various melanoma cell lines |
| Selumetinib | MEK1 | ~14 nM | Not explicitly stated for direct comparison | Not specified |
| U0126 | MEK1/2 | ~70 nM (MEK1), ~60 nM (MEK2) | Not explicitly stated for direct comparison | Not specified |
Table 1: Comparison of IC50 values for various MEK inhibitors. Data is compiled from multiple sources and direct comparison should be made with caution.[2][3]
PD-0325901, a second-generation MEK inhibitor, demonstrates significantly greater potency in inhibiting ERK phosphorylation, being approximately 500 times more potent than this compound.[4] Similarly, Trametinib is noted to be about 100 times more potent than this compound in inhibiting cell proliferation.[2]
Experimental Validation: Western Blot Protocol
Western blot analysis is the gold standard for qualitatively and semi-quantitatively measuring the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, in cell lysates. A decrease in the p-ERK/total ERK ratio upon treatment with a MEK inhibitor validates its on-target activity.
Key Experimental Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the MEK inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-p-ERK1/2). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the amount of p-ERK to the total amount of ERK, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the intensity of the protein bands using densitometry software. The ratio of p-ERK to total ERK is then calculated and compared across different treatment conditions.
Visualizing the Process
To better understand the underlying biological pathway and the experimental procedure, the following diagrams have been generated.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MEK Inhibitors: CI-1040 vs. PD-0325901
This guide provides a detailed comparison of two prominent MEK inhibitors, CI-1040 (PD184352) and PD-0325901 (Mirdametinib), for researchers, scientists, and drug development professionals. Both compounds are non-ATP-competitive inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Data Presentation: Potency and Efficacy
A summary of the in vitro and cellular potency of this compound and PD-0325901 is presented below. The data clearly indicates that PD-0325901 is a significantly more potent inhibitor of MEK than this compound.
| Parameter | This compound (PD184352) | PD-0325901 (Mirdametinib) | Reference |
| MEK1 IC50 (cell-free) | 17 nM | 0.33 nM | [1][2][3][4] |
| MEK1/2 Kiapp | Not specified | 1 nM | [3][4][5] |
| Cellular pERK Inhibition | - | ~500-fold more potent than this compound | [3][5] |
| Anti-proliferative GI50 (PTC cells) | 52 nM (BRAF mutant) | 11 nM (TPC-1), 6.3 nM (K2) | [1][3] |
Mechanism of Action
Both this compound and PD-0325901 are highly specific, orally active, and non-ATP-competitive inhibitors of MEK1 and MEK2.[1][3][4][6] They bind to a unique allosteric pocket in the MEK enzyme, preventing its activation and subsequent phosphorylation of ERK1 and ERK2.[6][7] This blockade of the ERK signaling cascade leads to the inhibition of cell proliferation, induction of apoptosis, and a G1-phase cell cycle arrest in susceptible cancer cell lines.[2][7] PD-0325901 is considered a second-generation MEK inhibitor, developed to improve upon the pharmaceutical properties of this compound, which suffered from poor solubility and rapid clearance.[8][9]
Experimental Protocols
In Vitro Kinase Assay (for IC50 determination of this compound)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against MEK1.
Methodology:
-
The assay is conducted in a 50 µL reaction volume containing 50 mM Tris (pH 7.4), 10 mM MgCl₂, and 2 mM EGTA.
-
10 µM of [γ-³²P]ATP is added as the phosphate donor.
-
The reaction includes 10 µg of GST-MEK1 (the enzyme), 0.5 µg of GST-MAPK (the substrate for MEK1), and 40 µg of Myelin Basic Protein (MBP, the substrate for MAPK).
-
The reaction is initiated and incubated at 30°C for 15 minutes.
-
The reaction is terminated by the addition of Laemmli SDS sample buffer.
-
The phosphorylated MBP is resolved using SDS-PAGE (10% gel).
-
The amount of incorporated ³²P is quantified to determine the extent of MEK1 inhibition by this compound.[1]
Cell Viability Assay (for IC50 determination of PD-0325901)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PD-0325901 on the viability of cancer cell lines.
Methodology:
-
Exponentially growing cells (e.g., human melanoma cell lines) are seeded in appropriate culture plates.
-
Cells are exposed to increasing concentrations of PD-0325901 (ranging from 0.1 nM to 1000 nM) for 24, 48, or 72 hours.
-
Following the incubation period, cell viability is assessed using the trypan blue exclusion test.
-
The number of viable cells is counted using a Coulter Counter.
-
The IC50 value is calculated using the Chou-Talalay method with Calcusyn software.[10]
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound and PD-0325901.
Experimental Workflow Diagram
Caption: A comparative experimental workflow for evaluating the potency of MEK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erk12.com [erk12.com]
- 8. The discovery of the benzhydroxamate MEK inhibitors this compound and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
A Comparative Guide to MEK Inhibitors: CI-1040, Selumetinib, and Trametinib
This guide provides a detailed comparison of the MEK inhibitors CI-1040, selumetinib, and trametinib, intended for researchers, scientists, and drug development professionals. The information presented is based on preclinical and clinical data to facilitate an objective evaluation of these compounds.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity kinases that play a central role in this cascade, positioning them as attractive targets for anticancer drug development. This guide focuses on three key MEK inhibitors: this compound, the first to enter clinical trials, and two FDA-approved drugs, selumetinib and trametinib.
Mechanism of Action
This compound, selumetinib, and trametinib are all allosteric inhibitors of MEK1 and MEK2. They do not compete with ATP but rather bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the inhibition of downstream signaling and cellular proliferation.
Chemical Properties
A summary of the chemical properties of the three MEK inhibitors is provided in the table below.
| Property | This compound | Selumetinib | Trametinib |
| Chemical Structure | 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzoimidazole-5-carboxamide | N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ | C₁₇H₁₅BrClFN₄O₃ | C₂₆H₂₃FIN₅O₄ |
| Molecular Weight | 478.67 g/mol | 457.68 g/mol | 615.39 g/mol |
Preclinical Efficacy
The in vitro potency of these inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Cell Line | Cancer Type | This compound IC50 (nM) | Selumetinib IC50 (nM) | Trametinib IC50 (nM) | Reference |
| Melanoma Cell Lines (average) | Melanoma | ~100-fold less potent than trametinib | Not directly compared | ~100-fold more potent than this compound | [1] |
| Low-Grade Serous Ovarian Cancer Cell Lines | Ovarian Cancer | Not available | >1000 | ~10-100 | [2] |
| BRAF-mutant Colorectal Cancer Cell Lines | Colorectal Cancer | Not available | ~10 | Not directly compared | [3] |
| KRAS-mutant Lung Cancer Cell Lines | Lung Cancer | Not available | ~10-100 | Not directly compared | [4] |
Selectivity
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn affect its efficacy and safety.
| Parameter | This compound | Selumetinib | Trametinib |
| Bioavailability | Poor | ~62% | Not available |
| Half-life | Not available | ~5-9 hours | ~4 days |
| Metabolism | Not available | Primarily by CYP1A2, 2C19, 3A4, and 3A5 | Not available |
Clinical Development and Outcomes
The clinical development paths of these three MEK inhibitors have varied significantly, reflecting their differing efficacy and safety profiles.
This compound: As the first MEK inhibitor to enter clinical trials, this compound showed modest activity. In a Phase I study, one partial response in a pancreatic cancer patient and stable disease in about 25% of patients were observed[5]. However, a subsequent Phase II trial in patients with non-small-cell lung, breast, colon, and pancreatic cancer showed insufficient antitumor activity, leading to the discontinuation of its development[6]. Poor oral bioavailability was also a contributing factor[7].
Selumetinib: Selumetinib has shown significant efficacy in specific patient populations. It is the first FDA-approved treatment for pediatric patients with neurofibromatosis type 1 (NF1) and symptomatic, inoperable plexiform neurofibromas[8]. Clinical trials demonstrated that selumetinib shrank these tumors and improved patients' quality of life[8][9]. A recent Phase 3 trial also showed a significant improvement in objective response rate in adults with NF1 and inoperable plexiform neurofibromas[10].
Trametinib: Trametinib has been approved by the FDA for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, both as a single agent and in combination with the BRAF inhibitor dabrafenib[1]. The combination therapy has shown improved outcomes compared to monotherapy[1]. Trametinib is also being investigated in other cancers, including non-small cell lung cancer[11][12].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing MEK inhibitors.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by MEK inhibitors.
Caption: A generalized experimental workflow for the comparative evaluation of MEK inhibitors.
Experimental Protocols
Detailed protocols for key experiments are provided below to allow for replication and further investigation.
Western Blot for ERK Phosphorylation
Objective: To determine the effect of MEK inhibitors on the phosphorylation of ERK1/2 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEK inhibitors (this compound, selumetinib, trametinib) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MEK inhibitors or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Cell Proliferation (MTS) Assay
Objective: To assess the effect of MEK inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MEK inhibitors (this compound, selumetinib, trametinib) dissolved in DMSO
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of each MEK inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each inhibitor using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of MEK inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
MEK inhibitors formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and different MEK inhibitor treatment groups).
-
Drug Administration: Administer the MEK inhibitors and vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., once or twice daily).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This comparative guide provides a comprehensive overview of the MEK inhibitors this compound, selumetinib, and trametinib. While all three target the same key signaling node, their preclinical and clinical profiles differ significantly. Trametinib appears to be the most potent of the three in the preclinical models where direct comparisons are available. The clinical success of selumetinib and trametinib in specific cancer types, contrasted with the discontinuation of this compound, underscores the importance of factors beyond simple in vitro potency, including pharmacokinetic properties and the specific genetic context of the tumor. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these and other emerging MEK inhibitors.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Predictive Markers of Response to the MEK1/2 Inhibitor Selumetinib (AZD6244) in K-ras–Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter phase II study of the oral MEK inhibitor, this compound, in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of selumetinib and its potential in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selumetinib improves outcomes for children with NF1 - NCI [cancer.gov]
- 9. NIH reports positive results from Phase I trial of selumetinib to treat pediatric neural tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. onclive.com [onclive.com]
- 11. Facebook [cancer.gov]
- 12. ecog-acrin.org [ecog-acrin.org]
A Head-to-Head Comparison of MEK Inhibitors: CI-1040 and its Active Metabolite PD-0325901
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the first-generation MEK inhibitor, CI-1040, and its significantly more potent active metabolite, PD-0325901. The development of PD-0325901 as a second-generation inhibitor was spurred by the suboptimal pharmacological properties of its parent compound, this compound. This comparison delves into their respective biochemical and cellular activities, preclinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound was the pioneering MEK inhibitor to enter clinical trials.[1][2][3][4] However, its development was halted due to poor pharmacokinetic properties, including low solubility and rapid clearance, which led to insufficient antitumor activity in Phase II studies.[1][2][4] In vivo, this compound is metabolized to its active form, PD-0325901 (also known as ATR-002).[5][6] Recognizing the potential of this metabolite, PD-0325901 was developed as a standalone, second-generation MEK inhibitor with a markedly improved pharmacological profile.[1][2][4][7] Preclinical studies have consistently demonstrated that PD-0325901 is substantially more potent, possesses superior pharmacokinetics, and exhibits greater in vivo antitumor efficacy at significantly lower doses compared to this compound.
The MEK/ERK Signaling Pathway
Both this compound and PD-0325901 are highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. By binding to a unique allosteric pocket on the MEK enzymes, these inhibitors prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[3]
Comparative Data
The following tables summarize the quantitative differences in potency, efficacy, and pharmacokinetic properties between this compound and its active metabolite, PD-0325901.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / Ki | Fold Difference (approx.) |
| This compound | MEK1 | Kinase Assay | 17 nM (IC50) | - |
| PD-0325901 | MEK1/2 | Kinase Assay | 0.33 nM (IC50) / 1 nM (Kiapp) | ~50x |
| This compound | pERK Inhibition | Cellular Assay | 100-200 nM | - |
| PD-0325901 | pERK Inhibition | Cellular Assay | Sub-nanomolar | ~500x |
Table 2: In Vivo Efficacy (Colon 26 Adenocarcinoma Xenograft Model)
| Compound | Dose | Outcome |
| This compound | 900 mg/kg/day | 70% incidence of complete tumor responses |
| PD-0325901 | 25 mg/kg/day | 70% incidence of complete tumor responses |
Table 3: Pharmacodynamic Comparison (In Vivo pERK Inhibition)
| Compound | Dose | Duration of >50% pERK Suppression |
| This compound | 150 mg/kg (single oral dose) | ~8 hours |
| PD-0325901 | 25 mg/kg (single oral dose) | >24 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
MEK1 Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified MEK1 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant active MEK1 and its substrate, inactive ERK2, are purified.
-
Reaction Mixture: The assay is typically conducted in a buffer containing Tris-HCl, MgCl2, and ATP.
-
Inhibitor Addition: A range of concentrations of this compound or PD-0325901 are pre-incubated with the MEK1 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of inactive ERK2 and [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Quantification: The amount of radiolabeled phosphate incorporated into ERK2 is quantified, typically by spotting the reaction mixture onto phosphocellulose filter paper, washing away unincorporated ATP, and measuring the retained radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Western Blot for Phosphorylated ERK (pERK)
Objective: To assess the ability of the inhibitors to block MEK activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK.
Protocol:
-
Cell Culture and Treatment: Tumor cells (e.g., HT-29 colon cancer cells) are cultured to 70-80% confluency and then treated with various concentrations of this compound, PD-0325901, or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured in Laemmli buffer, then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK). Following washes, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting light signal is captured using an imaging system.
-
Normalization: To confirm equal loading, the membrane is often stripped and re-probed with an antibody for total ERK. The pERK signal is then normalized to the total ERK signal.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., C26 colon adenocarcinoma) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, PD-0325901). The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, typically calculated using the formula: (Length × Width²)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further pharmacodynamic analysis (e.g., Western blotting for pERK).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The evolution from this compound to its active metabolite, PD-0325901, represents a clear advancement in the development of MEK inhibitors. While both compounds share the same mechanism of action, PD-0325901's superior potency, improved pharmacokinetic profile, and enhanced in vivo efficacy underscore the critical importance of optimizing drug-like properties. The data strongly support the rationale for the clinical development of PD-0325901 over its predecessor. This head-to-head comparison provides valuable insights for researchers in the field of oncology and signal transduction, highlighting a successful example of metabolite-driven drug optimization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. unclineberger.org [unclineberger.org]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of the benzhydroxamate MEK inhibitors this compound and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Confirming CI-1040's On-Target Effects Through Downstream Signaling Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK inhibitor CI-1040 with other relevant alternatives, focusing on the analysis of downstream signaling pathways to confirm its on-target effects. Experimental data is presented to support the comparison, along with detailed protocols for key assays.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a highly specific, non-ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] MEK1/2 are central components of the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of the MAPK pathway is a common feature in many cancers, making it a key target for therapeutic intervention.
This compound exerts its effect by binding to a unique allosteric pocket on the MEK protein, thereby preventing its phosphorylation and activation of its only known substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[2][3] The phosphorylation status of ERK1/2 is therefore a direct and reliable biomarker for assessing the on-target activity of MEK inhibitors like this compound.
Comparative Analysis of MEK Inhibitors
The potency of this compound can be compared to other well-characterized MEK inhibitors by examining their half-maximal inhibitory concentrations (IC50) in both biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (p-ERK Inhibition, nM) | Key Features |
| This compound (PD184352) | MEK1/2 | 17[1] | 5.8[4] | First-generation MEK inhibitor. |
| PD0325901 | MEK1/2 | 0.33[1] | ~500-fold more potent than this compound[1] | A more potent analog of this compound.[2] |
| Trametinib (GSK1120212) | MEK1/2 | 0.92 (MEK1), 1.8 (MEK2)[1] | ~2[5] | FDA-approved for melanoma treatment.[2][3] |
| Selumetinib (AZD6244) | MEK1 | 14[1] | 10[1] | Potent and highly selective MEK1 inhibitor. |
| Cobimetinib (GDC-0973) | MEK1 | 4.2[5] | N/A | FDA-approved for melanoma in combination with a BRAF inhibitor.[3] |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK) and Total ERK
This protocol details the steps to quantify the levels of phosphorylated ERK and total ERK in cell lysates following treatment with MEK inhibitors.
Materials:
-
Cell line of interest (e.g., with a constitutively active MAPK pathway)
-
Cell culture medium and supplements
-
MEK inhibitors (this compound and comparators)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other MEK inhibitors for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Wash the membrane and re-block.
-
Incubate with the primary antibody against total ERK and repeat the detection steps as above.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Compare the ratios across different treatment conditions to determine the inhibitory effect of the compounds.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with MEK inhibitors.
Materials:
-
Cells and culture medium
-
96-well plates
-
MEK inhibitors
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other MEK inhibitors. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTS Addition and Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Visualizing Signaling Pathways and Workflows
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK and total ERK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting ERK Activation with this compound Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Differential Efficacy of the MEK Inhibitor CI-1040 in BRAF-Mutant vs. BRAF Wild-Type Cell Lines
A Comparative Guide for Researchers
The strategic targeting of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival, has become a cornerstone of modern oncology research. Dysregulation of this cascade, often through activating mutations in components like BRAF, is a key driver in many human cancers. This guide provides a comparative analysis of the efficacy of CI-1040 (PD184352), a potent and selective allosteric inhibitor of MEK1/2, in cancer cell lines distinguished by their BRAF mutational status. The data presented herein demonstrates a clear differential sensitivity, highlighting the predictive power of BRAF mutations for MEK inhibitor response.
The RAS/RAF/MEK/ERK Signaling Cascade
The RAS/RAF/MEK/ERK pathway is a tiered signaling cascade that relays extracellular signals to the nucleus to control gene expression. In BRAF-mutant cancers, the BRAF protein is constitutively active, leading to persistent downstream signaling that promotes unchecked cell growth. This compound acts by binding to and inhibiting MEK1 and MEK2, the direct downstream effectors of BRAF, thereby blocking the phosphorylation and activation of ERK.
Comparative Efficacy: Growth Inhibition
Experimental data consistently demonstrates that cancer cell lines harboring activating BRAF mutations, particularly the common V600E substitution, are exceptionally sensitive to growth inhibition by this compound. In contrast, cell lines with wild-type BRAF (BRAF-WT) or those with activating RAS mutations exhibit significant resistance, even at concentrations that are more than sufficient to inhibit ERK phosphorylation.[1]
Studies show that while this compound effectively inhibits MEK, as measured by the reduction of phosphorylated ERK (p-ERK), in all cell lines tested (IC50 for p-ERK inhibition: 100–500 nM), the impact on cell growth varies dramatically.[1] BRAF-mutant cells display growth inhibition IC50 values in the nanomolar range, whereas BRAF-WT and NRAS-mutant cells are often resistant.[1][2]
| Cell Line | Cancer Type | Mutational Status | This compound Growth Inhibition IC50 (µM) | Citation |
| BRAF-Mutant | ||||
| SKMEL28 | Melanoma | BRAF (V600E) | ~0.024 | [1] |
| MALME-3M | Melanoma | BRAF (V600E) | ~0.025 | [1] |
| WM266.4 | Melanoma | BRAF (V600E) | ~0.111 | [1] |
| NRAS-Mutant | ||||
| SKMEL103 | Melanoma | NRAS (Q61R) | >10 | [1] |
| SKMEL2 | Melanoma | NRAS (Q61K) | >10 | [1] |
| BRAF/NRAS Wild-Type | ||||
| SKMEL31 | Melanoma | WT | >10 | [1] |
| MCF7 | Breast | WT | >10 | [1] |
| BT-474 | Breast | WT (HER2 amp) | >10 | [1] |
| A431 | Epidermoid | WT (EGFR amp) | >10 | [1] |
Mechanism of Differential Sensitivity
The profound sensitivity of BRAF-mutant cells to this compound is linked to their dependency on the MEK/ERK pathway for critical cellular functions. In these cells, MEK inhibition leads to a significant downregulation of cyclin D1, a key regulator of cell cycle progression.[1] This results in hypophosphorylation of the retinoblastoma (RB) protein and induces a strong G1-phase cell cycle arrest.[1][3] In several BRAF-mutant cell lines, this cytostatic effect is accompanied by the induction of apoptosis (programmed cell death), as evidenced by PARP cleavage.[1][3]
Conversely, in most BRAF-WT cells, even those with high p-ERK levels driven by upstream receptor tyrosine kinases like HER2 or EGFR, cyclin D1 expression is largely unaffected by this compound.[1] This suggests that in these cellular contexts, G1 progression is driven by MEK/ERK-independent mechanisms, rendering them resistant to the anti-proliferative effects of MEK inhibition alone.[1]
Experimental Workflow for Efficacy Assessment
A typical experimental workflow to compare the efficacy of this compound involves parallel assays for cell viability and pathway modulation.
Experimental Protocols
Cell Culture and Drug Treatment
Cell lines (e.g., SKMEL28, MALME-3M, SKMEL2, MCF7) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for western blotting). After allowing cells to adhere overnight, the medium is replaced with fresh medium containing this compound at specified concentrations or DMSO as a vehicle control.
Cell Growth Inhibition (IC50) Assay
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM).
-
Incubation: Incubate the plates for 72 hours.
-
Staining: Fix the cells with 10% trichloroacetic acid and stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Measurement: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell growth inhibition against the drug concentration. The IC50 value is determined using non-linear regression analysis.
Immunoblot (Western Blot) Analysis
-
Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle and Apoptosis Analysis
-
Treatment: Treat cells with this compound (e.g., 1 µM) for 48-72 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), are quantified using appropriate software.[1]
References
A Comparative In Vivo Analysis of CI-1040 and Second-Generation MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the first-generation MEK inhibitor, CI-1040, and subsequent second-generation inhibitors. The development of MEK inhibitors has been a significant focus in oncology, targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. While this compound was the first to enter clinical trials, its development was halted due to limited potency and unfavorable pharmacological properties.[1] This spurred the development of second-generation MEK inhibitors with improved efficacy and pharmacokinetic profiles. This guide summarizes key in vivo experimental data to highlight these advancements.
In Vivo Performance Comparison
The following table summarizes in vivo efficacy data for this compound and its more potent second-generation analog, PD-0325901, as well as other prominent second-generation MEK inhibitors. Direct head-to-head in vivo studies are scarce; therefore, data is compiled from various preclinical studies to provide a comparative overview.
| Inhibitor | Generation | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Pharmacodynamic Effects |
| This compound | First | Colon Carcinoma (C26) | Mice | 900 mg/kg/day (oral) | Required for 70% incidence of complete tumor responses.[2] | A single 150 mg/kg oral dose inhibited pERK levels for approximately 8 hours.[2] |
| PD-0325901 | Second | Colon Carcinoma (C26) | Mice | 25 mg/kg/day (oral) | Required for 70% incidence of complete tumor responses.[2] | A single 25 mg/kg oral dose suppressed pERK by >50% at 24 hours post-dosing.[2] |
| Trametinib | Second | MLL-rearranged Infant ALL | Mouse Xenograft | 5 mg/kg (intraperitoneal, 3x/week) | Tolerable dose; reduced ERK phosphorylation in vivo.[3] | Transiently decreased pERK levels in bone marrow.[3] |
| Selumetinib | Second | Non-Small Cell Lung Cancer (CaLu-6) | Nude Mice | 50 mg/kg/day (oral) | Resulted in significant tumor growth inhibition.[4] | Correlated with inhibition of ERK1/2 phosphorylation.[5] |
| Cobimetinib | Second | BRAF- and KRAS-mutated cell lines | Xenograft Models | Not specified | Showed broad in vivo efficacy.[6] | Associated with sustained ERK/MAPK inhibition in tumor tissues.[6] |
Experimental Protocols
The following is a representative experimental protocol for in vivo evaluation of MEK inhibitors using a xenograft mouse model, synthesized from multiple preclinical studies.
1. Cell Lines and Culture: Human cancer cell lines (e.g., colon, melanoma, lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are typically used to prevent rejection of human tumor xenografts.[7] Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 cells) in a solution like Matrigel/DMEM is injected subcutaneously into the flank of the mice.[8] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[9]
4. Drug Formulation and Administration: MEK inhibitors are formulated for the appropriate route of administration, commonly oral gavage or intraperitoneal injection. The vehicle used for formulation is administered to the control group. Dosing schedules can vary from once daily to multiple times a week.[3][4]
5. Efficacy Assessment: Tumor volume is measured regularly (e.g., two to three times a week) using calipers, and calculated using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the width.[8] Tumor growth inhibition (TGI) is a key endpoint. Body weight and general health of the mice are also monitored.
6. Pharmacodynamic Analysis: To assess the on-target effect of the MEK inhibitors, tumor tissues and/or peripheral blood mononuclear cells (PBMCs) are collected at specified time points after drug administration.[10] Western blotting is then performed on tissue lysates to measure the levels of phosphorylated ERK (pERK) and total ERK, providing a direct measure of MEK inhibition.[11][12]
7. Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-tests, ANOVA) are used to compare the treatment groups with the vehicle control group to determine the statistical significance of any anti-tumor effects.
Visualizations
MEK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention by MEK inhibitors.
In Vivo Xenograft Experiment Workflow
Caption: A typical workflow for evaluating MEK inhibitor efficacy in a mouse xenograft model.
References
- 1. The discovery of the benzhydroxamate MEK inhibitors this compound and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of CI-1040 with a Control Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK inhibitor CI-1040 and a hypothetical, structurally similar but biologically inactive control compound, "this compound-inactive." The purpose of this comparison is to underscore the importance of appropriate controls in validating the on-target anti-proliferative effects of a specific inhibitor. By using a control that is inert against the target (MEK1/2), researchers can more definitively attribute the observed cellular effects to the specific inhibition of the intended signaling pathway, thereby ruling out potential off-target effects of the chemical scaffold.
Introduction to this compound
This compound (PD184352) is a potent and highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[1][2] MEK1/2 are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, playing a crucial role in promoting cell proliferation, survival, and differentiation.[2] this compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][2] The inhibition of ERK1/2 phosphorylation leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in susceptible cancer cell lines.[1]
The Role of a Negative Control Compound
In pharmacological studies, a vehicle control (like DMSO) is essential. However, to rigorously validate that the biological effects of a compound are due to its interaction with the intended target, a structurally analogous but inactive control is the gold standard. For the purposes of this guide, we introduce "this compound-inactive," a hypothetical compound with the same chemical backbone as this compound but modified in such a way that it does not bind to or inhibit MEK1/2. This control helps to differentiate the specific, on-target effects of MEK inhibition from non-specific effects of the molecule itself.
Comparative Data on Proliferation and Pathway Inhibition
The following tables summarize expected experimental data comparing the effects of this compound with our hypothetical inactive control, this compound-inactive, and a vehicle control (DMSO) in a representative cancer cell line with a constitutively active MAPK pathway (e.g., B-Raf V600E mutant melanoma cell line).
Table 1: Effect on Cell Proliferation (MTT Assay)
| Compound | Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 0 ± 2.5 |
| This compound | 0.1 | 45 ± 4.2 |
| 1.0 | 85 ± 3.1 | |
| 10.0 | 98 ± 1.5 | |
| This compound-inactive | 0.1 | 2 ± 1.8 |
| 1.0 | 5 ± 2.1 | |
| 10.0 | 8 ± 3.0 |
Table 2: Effect on ERK Phosphorylation (Western Blot Densitometry)
| Compound | Concentration (µM) | Relative p-ERK1/2 Levels (Normalized to Total ERK1/2) |
| Vehicle Control (DMSO) | 0.1% | 1.00 |
| This compound | 0.1 | 0.25 |
| 1.0 | 0.05 | |
| 10.0 | <0.01 | |
| This compound-inactive | 0.1 | 0.98 |
| 1.0 | 0.95 | |
| 10.0 | 0.92 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating the anti-proliferative effects of this compound.
References
A Comparative Analysis of the Pharmacokinetic Profiles of MEK Inhibitors CI-1040 and PD-0325901
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MAPK) pathway, specifically MEK inhibitors, have garnered significant attention. This guide provides a detailed comparison of the pharmacokinetic profiles of two notable MEK inhibitors: CI-1040 (tukasiranib) and its successor, PD-0325901. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical and clinical data.
Executive Summary
This compound, an early MEK inhibitor, demonstrated target engagement in clinical trials but was ultimately hampered by poor pharmacokinetic properties, including low oral bioavailability.[1][2] This led to the development of PD-0325901, a structurally related compound designed to overcome the limitations of its predecessor. Preclinical and clinical studies have shown that PD-0325901 exhibits a more favorable pharmacokinetic profile, characterized by improved oral absorption and sustained target inhibition.[3]
Pharmacokinetic Data Comparison
Table 1: Preclinical Pharmacokinetic Parameters in Rats
| Parameter | This compound | PD-0325901 |
| Oral Bioavailability (%) | Low (inferred) | 56 - 109[4] |
| Tmax (hours) | Not explicitly reported for parent drug; Active metabolite (Zapnometinib): 2.67 - 4[1] | Not explicitly reported |
| Half-life (t½) (hours) | Not explicitly reported for parent drug; Active metabolite (Zapnometinib): 32.2 - 34.4[1] | Not explicitly reported |
Note: Data for this compound is largely qualitative due to its rapid metabolism. The data for its active metabolite, Zapnometinib (PD-0184264), is provided for context.
Table 2: Clinical Pharmacokinetic Parameters in Cancer Patients
| Parameter | This compound | PD-0325901 |
| Tmax (hours) | Not explicitly reported | ~1 (fasting)[1] |
| Effect of Food | Administration with a high-fat meal resulted in an increase in drug exposure.[5] | Food prolonged Tmax 4-fold and modestly decreased Cmax, with a variable effect on AUC.[1] |
Experimental Protocols
The pharmacokinetic parameters of this compound and PD-0325901 have been determined in various preclinical and clinical settings. Below are generalized experimental methodologies based on published studies.
Preclinical Pharmacokinetic Studies in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[4]
-
Dosing:
-
Oral (PO): The compound is typically formulated in a vehicle such as aqueous 0.5% hydroxypropylmethyl-cellulose/0.2% Tween 80 and administered via oral gavage.
-
Intravenous (IV): For determination of absolute bioavailability, the compound is administered intravenously, often in a vehicle like 20% β-cyclodextran sulfobutyl ether in water.
-
-
Sample Collection: Serial blood samples are collected from the animals at predetermined time points following drug administration. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]
Clinical Pharmacokinetic Studies in Humans
-
Study Design: Phase I dose-escalation studies are conducted in patients with advanced solid tumors.[3] Various dosing schedules, such as once daily (QD) or twice daily (BID), and continuous or intermittent administration, are evaluated.
-
Sample Collection: Serial blood samples are collected on specified days of the treatment cycle (e.g., Day 1 and Day 21) to determine single-dose and steady-state pharmacokinetics.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are measured using a validated LC-MS/MS method.
Signaling Pathway and Experimental Workflow
Both this compound and PD-0325901 are inhibitors of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. Inhibition of MEK prevents the phosphorylation and activation of ERK, a critical regulator of cell proliferation, survival, and differentiation.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound and PD-0325901.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter phase II study of the oral MEK inhibitor, this compound, in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacodynamic and toxicokinetic evaluation of the novel MEK inhibitor, PD0325901, in the rat following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. New HPLC-MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib, and nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of CI-1040: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe disposal of CI-1040, a potent MEK1/2 inhibitor, ensuring that laboratory practices align with safety protocols and regulatory standards.
I. Understanding the Compound: Safety and Handling
Key Safety Information:
-
Hazards: this compound is categorized as harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation. It is also considered harmful to aquatic life.[5]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including protective gloves, eye protection, and face protection, is mandatory.[5]
-
Handling: Avoid breathing dust and wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[5]
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the solubility and storage of this compound.
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 100 mg/mL | [6] |
| Solubility in Ethanol | 12 mg/mL (Sonication recommended) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1][2] |
III. Step-by-Step Disposal Procedure
In the absence of explicit instructions for this compound disposal, a conservative approach based on general principles of hazardous chemical waste management is recommended. This procedure is designed to be a general guideline; always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.[7][8][9]
Experimental Protocol for Waste Management:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization:
-
Collect waste this compound, including any contaminated labware (e.g., pipette tips, tubes), in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (PD184352)," and any associated hazards (e.g., "Toxic," "Irritant").
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | MEK | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Handling Guide for the MEK Inhibitor CI-1040
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CI-1040, a potent MEK inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous compound that requires careful handling to prevent exposure. The primary hazards include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.
Minimum Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood | To prevent inhalation of the powdered compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 478.66 g/mol | MedchemExpress |
| Solubility in DMSO | ≥ 100 mg/mL | MedchemExpress |
| Solubility in Ethanol | 12 mg/mL (with sonication) | TargetMol |
| Storage of Solid | -20°C for up to 3 years | TargetMol |
| Storage of Solution (-80°C) | Up to 1 year | MedchemExpress |
| Storage of Solution (-20°C) | Up to 6 months | MedchemExpress |
Experimental Protocols
Weighing and Dissolving this compound
Objective: To safely weigh and prepare a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance within a chemical fume hood or a balance enclosure
-
Spatula
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety glasses) and perform all operations within a certified chemical fume hood.
-
Tare Weighing: Place a clean, labeled microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weighing: Carefully transfer the desired amount of this compound powder to the tared container using a clean spatula. Avoid generating dust.
-
Recording: Record the exact weight of the compound.
-
Dissolving:
-
Add the calculated volume of anhydrous DMSO to the container to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Securely cap the container.
-
Vortex the solution until the solid is fully dissolved.
-
If necessary, sonicate the solution for short intervals to aid dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Spill Cleanup Procedure
Objective: To safely clean up a small spill of this compound powder or solution.
Materials:
-
Spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), and waste bags
-
Appropriate PPE
-
70% ethanol or a suitable laboratory disinfectant
-
Hazardous waste disposal container
Procedure:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double nitrile gloves, safety glasses, a lab coat, and a respirator if the spill involves a significant amount of powder outside of a fume hood.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
For solid spills: Carefully collect the absorbed powder and pads and place them in a labeled hazardous waste bag.
-
For liquid spills: Use absorbent pads to soak up the liquid, working from the outside in. Place the used pads in a labeled hazardous waste bag.
-
-
Decontamination:
-
Wipe the spill area with 70% ethanol or another appropriate laboratory disinfectant.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Disposal: Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.
Operational Plan:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area until it is collected by the institutional EHS office.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to dissolve any residual this compound, followed by a thorough wash with laboratory detergent and water. The solvent used for decontamination must be collected as hazardous waste.
Signaling Pathway Diagram
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
